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((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Documentation Hub

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  • Product: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

This guide provides a comprehensive technical framework for the structural elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for analytical chemists and medicinal chemists requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the structural elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for analytical chemists and medicinal chemists requiring rigorous verification of this chiral building block.

Technical Whitepaper | Application Note: SA-ELUC-310 [1]

Executive Summary

The compound ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5) is a conformationally restricted chiral scaffold used in the synthesis of glutamate receptor modulators and antiviral nucleoside mimics.[1] Its value lies in the rigid bicyclic core, which orients the primary hydroxyl group in a precise vector relative to the ether oxygen.

Validating this structure requires overcoming two primary analytical challenges:

  • Regioisomer Differentiation: Distinguishing the bridgehead-substituted (1-yl) isomer from the more common bridge-substituted (6-yl) isomer.

  • Absolute Stereochemistry: Confirming the (1R, 5S) enantiomer against its mirror image (1S, 5R), typically obtained via enzymatic resolution.

Structural Architecture & Theoretical Shifts

The 3-oxabicyclo[3.1.0]hexane core consists of a tetrahydrofuran ring fused to a cyclopropane ring.[1]

  • Numbering Convention: The bridgehead carbons are C1 and C5.[1] The oxygen is at C3. The cyclopropane apex is C6.

  • Stereochemical Constraint: The ring fusion is exclusively cis due to the high strain energy required for a trans-fusion in a [3.1.0] system.[1]

  • Chirality: While the parent 3-oxabicyclo[3.1.0]hexane is a meso compound, substitution at C1 breaks the plane of symmetry, creating a chiral center.[1]

Predicted NMR Signature (Diagnostic)
PositionCarbon Type1H Signal (Approx)13C Signal (Approx)Multiplicity / Coupling
C1 Quaternary (Cq)30-35 ppmKey Diagnostic: No HMQC correlation.[1]
C2 Methylene (CH2)3.6 - 4.0 ppm70-75 ppmAB system or d (part of THF).[1]
C3 OxygenEther linkage.[1]
C4 Methylene (CH2)3.6 - 4.0 ppm70-75 ppmAB system or d (part of THF).[1]
C5 Methine (CH)1.5 - 1.8 ppm20-25 ppmMultiplet (Bridgehead).[1]
C6 Methylene (CH2)0.4 - 0.9 ppm10-15 ppmHigh Field: Distinctive cyclopropane CH2.[1]
-CH2OH Methylene (CH2)3.4 - 3.6 ppm60-65 ppmDoublet (couples to OH) or Singlet (D2O).[1]

Analytical Protocol: Step-by-Step Elucidation

The following workflow ensures rigorous identification, moving from connectivity to spatial arrangement.

Phase 1: Regioisomer Verification (1-yl vs. 6-yl)

The most common synthetic impurity is the 6-substituted isomer (derived from 2,5-dihydrofuran cyclopropanation).[1]

Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic:

    • Target (1-yl): The hydroxymethyl protons (-CH 2OH) will show a strong 2-bond coupling (

      
      ) to the quaternary C1  and a 3-bond coupling (
      
      
      
      ) to the bridgehead C5 and cyclopropane C6 .[1]
    • Impurity (6-yl): The hydroxymethyl protons would couple to C6 (methine) and the two bridgeheads (C1/C5 ), which would be equivalent in a symmetric environment.[1]

Experiment: DEPT-135 / HSQC.

  • Target (1-yl): C1 is quaternary (no peak in HSQC). C6 is a methylene (negative in DEPT-135).[1]

  • Impurity (6-yl): C1/C5 are methines (positive).[1] C6 is a methine (positive). This is the definitive "Go/No-Go" check.

Phase 2: Relative Stereochemistry (Cis-Fusion)

While trans-fusion is geometrically prohibited, confirming the cis-fusion validates the integrity of the ring synthesis.[1]

Experiment: 1D NOE or 2D NOESY.

  • Observation: Irradiating the bridgehead proton H5 should show a strong NOE enhancement of the adjacent H4 protons (endo/exo), confirming spatial proximity consistent with a cis-fused bowl shape.[1]

Phase 3: Absolute Configuration ((1R, 5S))

Since the molecule is an oil or low-melting solid, X-ray crystallography requires derivatization.[1]

Method A: Mosher's Ester Analysis (Solution State) [1]

  • React substrate with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

  • Analyze

    
     (
    
    
    
    ) of the neighboring protons (H5, H6, H2).[1]
  • Causality: The anisotropic shielding of the phenyl group in the Mosher ester allows calculation of the absolute configuration at C1.

Method B: X-Ray Crystallography (Solid State) [1]

  • Derivatization: React the alcohol with p-nitrobenzoyl chloride to form the p-nitrobenzoate ester.[1]

  • Crystallization: Recrystallize from Et2O/Hexanes.

  • Diffraction: Determine the anomalous dispersion (Flack parameter) to assign absolute stereochemistry.

Visualizing the Elucidation Logic

The following diagram illustrates the decision tree for validating the structure, specifically filtering out the common regioisomer.

ElucidationWorkflow Start Unknown Sample ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol MS 1. HRMS Analysis Confirm M+ = 114.068 Start->MS NMR_1D 2. 1H/13C NMR Screening MS->NMR_1D Decision1 C1 Quaternary? C6 Methylene? NMR_1D->Decision1 Regio_6 REJECT: 6-yl Isomer (C1/C5 Methines) Decision1->Regio_6 No (DEPT+) Regio_1 PASS: 1-yl Isomer (Bridgehead Substitution) Decision1->Regio_1 Yes (DEPT-) Chiral 3. Absolute Config (Mosher's / X-Ray) Regio_1->Chiral Final Validated Structure (1R, 5S) Chiral->Final

Caption: Logical flow for distinguishing the target 1-substituted bridgehead isomer from the 6-substituted byproduct.

Synthetic Context & Reference Data[2][3][4][5][6][7]

Understanding the provenance of the molecule aids in anticipating impurities.

Synthesis Pathway

The most reliable route to the 1-substituted core involves the intramolecular cyclization of functionalized epoxides or the enzymatic resolution of the racemate.[1]

  • Racemate Synthesis: Often achieved via carbenoid insertion into allylic ethers or intramolecular alkylation of chlorohydrins [1].

  • Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Pseudomonas cepacia lipase) is highly effective for primary alcohols attached to chiral quaternary centers, yielding high enantiomeric excess (ee > 98%) [2].[1]

Reference Specifications

For research procurement and verification, compare against these standard specifications:

ParameterSpecificationNote
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Appearance Colorless viscous oil
Chiral Purity > 98% eeDetermine via Chiral HPLC (Chiralpak AD-H or IC).[1][2][3]
Solubility DMSO, Methanol, ChloroformAvoid protic solvents for OH coupling analysis.

References

  • PubChem. Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[1][4] National Library of Medicine. Available at: [Link]

  • Beilstein J. Org.[1] Chem. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. (Demonstrates X-ray elucidation of similar [3.1.0] systems). Available at: [Link]

Sources

Exploratory

conformational analysis of the 3-oxabicyclo[3.1.0]hexane ring

An In-Depth Technical Guide to the Conformational Analysis of the 3-Oxabicyclo[3.1.0]hexane Ring For Researchers, Scientists, and Drug Development Professionals Abstract The 3-oxabicyclo[3.1.0]hexane scaffold is a confor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 3-Oxabicyclo[3.1.0]hexane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug design. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics, including nucleoside analogues and bioisosteric replacements for larger, more flexible ring systems. A profound understanding of the conformational landscape of this bicyclic ether is paramount for the rational design of molecules with optimized target engagement and improved physicochemical properties. This technical guide provides a comprehensive exploration of the system, detailing the foundational principles governing its structure, and the experimental and computational methodologies employed for its characterization.

Introduction: The Significance of Conformational Rigidity

In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. The 3-oxabicyclo[3.1.0]hexane ring system, a fusion of a cyclopentane ether and a cyclopropane ring, offers a significant advantage in this regard. Unlike flexible aliphatic rings that can adopt multiple low-energy conformations, the bicyclic nature of this scaffold severely restricts its conformational freedom. This inherent rigidity can lead to a number of desirable properties in a drug candidate, including:

  • Enhanced Target Affinity: By "pre-paying" the entropic penalty of adopting a specific bioactive conformation, a rigid molecule can exhibit tighter binding to its biological target.

  • Improved Selectivity: A well-defined shape can lead to more specific interactions with the intended target, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich, rigid scaffolds can improve metabolic stability and solubility compared to their aromatic counterparts.

The utility of the broader bicyclo[3.1.0]hexane core has been demonstrated in the development of mGluR2/3 agonists and antagonists for central nervous system disorders, and as rigidified analogues of nucleosides in various therapeutic areas.[1] A thorough conformational analysis is therefore not merely an academic exercise, but a crucial step in harnessing the full potential of this valuable structural motif.

The Predominant Conformation: A Landscape Dominated by the Boat

The conformational landscape of the parent bicyclo[3.1.0]hexane ring system, and by extension its heteroatomic derivatives like 3-oxabicyclo[3.1.0]hexane, is overwhelmingly dominated by a single, stable conformation: the boat-like form.[1][2] This stands in stark contrast to monocyclic six-membered rings like cyclohexane, which famously prefer a chair conformation to minimize steric and torsional strain.

The fusion of the three-membered cyclopropane ring forces the five-membered ring of the 3-oxabicyclo[3.1.0]hexane system into a puckered shape that closely resembles the boat conformation of cyclohexane.[1] Ab initio and Density Functional Theory (DFT) calculations have consistently shown the boat conformation to be the only true energy minimum for this ring system.[1][2] Any deviation towards a planar or alternative "chair-like" conformation introduces significant ring strain and is energetically unfavorable.

G Conformational Energy Landscape Boat Boat Conformation (Global Minimum) TS1 Boat->TS1 ΔE Chair Chair/Envelope Conformation (High-Energy Intermediate) TS1->Chair TS2 TS2->Boat ΔE Chair->TS2

Caption: Conformational equilibrium of the 3-oxabicyclo[3.1.0]hexane ring.

Experimental Elucidation of Conformation

While theoretical calculations provide a robust framework for understanding the conformational preferences of the 3-oxabicyclo[3.1.0]hexane ring, experimental verification is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for determining molecular conformation in solution. The key parameters are the proton-proton coupling constants (J-values), which are exquisitely sensitive to the dihedral angles between adjacent protons, as described by the Karplus equation.

In the rigid boat conformation of a 3-oxabicyclo[3.1.0]hexane derivative, specific dihedral angles are enforced, leading to predictable coupling constants. For instance, the lack of significant coupling between certain protons can be indicative of a dihedral angle of approximately 90°, a hallmark of the boat-like structure.

Table 1: Representative ¹H NMR Coupling Constants for Oxabicyclo[3.1.0]hexane Systems

Derivative SystemProtonsCoupling Constant (J) in HzInferred Dihedral AngleReference
2-Oxabicyclo[3.1.0]hexaneH5 to H6a9.3~0-30°Based on analysis from a study on a related system.[3]
2-Oxabicyclo[3.1.0]hexaneH5 to H6b4.8~120-150°Based on analysis from a study on a related system.[3]
2-Oxabicyclo[3.1.0]hexaneH4 to H5~0~90°Based on analysis from a study on a related system.[3]

Note: Data is illustrative of the principles, derived from a closely related system due to the scarcity of published data for the parent 3-oxa-scaffold.

Detailed Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified 3-oxabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Perform a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to unambiguously establish proton-proton connectivities.

    • (Optional) Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, providing further conformational proof.

  • Spectral Analysis:

    • Assign all proton resonances using the COSY spectrum.

    • Carefully measure the coupling constants (J-values) for all coupled protons.

    • Apply the Karplus equation to correlate the observed ³J values with dihedral angles. Compare these angles with those predicted for an ideal boat conformation. For example, a very small or zero coupling constant between vicinal protons is strong evidence for a dihedral angle near 90°.

G cluster_exp Experimental Workflow A Purified Compound B Dissolve in Deuterated Solvent A->B C Acquire 1D ¹H and 2D COSY/NOESY Spectra B->C D Assign Resonances & Measure J-Values C->D E Correlate J-Values to Dihedral Angles (Karplus Eq.) D->E F Confirm Boat Conformation E->F

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, solid-state picture of molecular conformation. While obtaining suitable crystals can be a challenge, a successful crystal structure analysis yields precise bond lengths, bond angles, and dihedral angles, offering incontrovertible proof of the boat conformation. Studies on derivatives of the parent bicyclo[3.1.0]hexane and the related 3-azabicyclo[3.1.0]hexane have consistently shown the bicyclic skeleton in a boat conformation in the solid state.[4][5]

Computational Modeling: Quantifying Conformational Stability

Computational chemistry is an indispensable tool for probing the conformational landscape of molecules. It allows for the calculation of the relative energies of different conformers and provides detailed geometric parameters that can be compared with experimental data.

The consensus from numerous computational studies is that the boat-like conformer of bicyclo[3.1.0]hexane and its hetero-analogs is significantly more stable than any other possible conformation.[1][6][7] For the related 6-oxabicyclo[3.1.0]hexane system, the energy difference between the boat and the higher-energy chair form has been calculated, highlighting the strong preference for the boat conformation.

Table 2: Calculated Conformational Energy of a Related Oxabicyclo[3.1.0]hexane System

ConformerRelative Energy (kcal/mol)Computational MethodReference
Boat0 (Reference)Not SpecifiedBased on data for the 6-oxa isomer from a technical guide.[8]
Chair+3.37Not SpecifiedBased on data for the 6-oxa isomer from a technical guide.[8]
Detailed Protocol: Density Functional Theory (DFT) Calculations
  • Model Building: Using a molecular modeling program, construct 3D models of the 3-oxabicyclo[3.1.0]hexane derivative in both a boat-like and a hypothetical chair-like (or envelope) conformation.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A robust and widely used level of theory for this purpose is DFT with a functional such as B3LYP and a Pople-style basis set like 6-311++G**. This step finds the lowest energy structure for each starting conformation.

  • Frequency Analysis: Conduct a frequency calculation on each optimized structure. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. A structure with one or more imaginary frequencies represents a transition state, not a stable conformer. This calculation also provides thermodynamic data like the Gibbs free energy.

  • Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the optimized conformers. The conformer with the lower energy is the more stable and therefore the more abundant species at equilibrium.

G cluster_comp Computational Workflow A Build 3D Models (Boat and Chair) B Geometry Optimization (e.g., DFT B3LYP/6-311++G**) A->B C Frequency Analysis (Confirm Minima) B->C D Compare Energies (ΔE, ΔG) C->D E Identify Global Minimum (Boat Conformation) D->E

Caption: Workflow for computational conformational analysis.

Conclusion

The system reveals a molecule locked into a well-defined, low-energy boat conformation. This conformational rigidity is a direct consequence of the fused cyclopropane ring and is supported by a wealth of theoretical and experimental data. For scientists and researchers in drug development, this is a key feature to be exploited. The ability to design molecules with a predictable and stable three-dimensional shape provides a powerful strategy for optimizing ligand-receptor interactions, enhancing selectivity, and improving the overall developability of new therapeutic agents. The methodologies outlined in this guide—NMR spectroscopy, X-ray crystallography, and computational modeling—provide a robust toolkit for the continued exploration and application of this valuable heterocyclic scaffold.

References

  • Polyanichko, A. M., et al. (2017). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 15(42), 8966-8976. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Gimenez, V., et al. (2023). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen, 12(10), e202300123. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. PubChem. [Link]

  • Mjoberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters, 49(1), 201-205. [Link]

  • Contreras, J. M., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]

  • Patentscope. (2016). WO/2016/186184 CRYSTAL OF SALT OF NOVEL 3-AZABICYCLO[3.1.0]HEXANE DERIVATIVE AND PHARMACEUTICAL USE THEREOF. WIPO. [Link]

  • Marquez, V. E., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Journal of Medicinal Chemistry, 55(17), 7636–7646. [Link]

  • Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]

  • Grigor'eva, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 778-786. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profile of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

This guide details the spectroscopic characterization, structural analysis, and quality control parameters for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for medicinal chemists and analytical scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization, structural analysis, and quality control parameters for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for medicinal chemists and analytical scientists utilizing this conformationally restricted ether scaffold in drug discovery.

Executive Summary & Compound Identity

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a chiral bicyclic building block characterized by a fused cyclopropane-tetrahydrofuran system. The rigid "3-oxabicyclo[3.1.0]hexane" core serves as a bioisostere for proline or other saturated heterocycles, offering defined exit vectors for substituent groups. Position 1 (bridgehead) substitution is synthetically distinct from the more common 6-substituted analogs, making rigorous spectroscopic validation critical.

PropertyData
IUPAC Name [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
CAS (Enantiomer) 1412452-25-5
CAS (Racemate) 1203707-39-4
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Stereochemistry (1R, 5S) - Bridgehead configuration
Appearance Colorless viscous liquid

Structural Analysis & Stereochemistry

The molecule possesses a


 symmetry in its chiral form. The bicyclic framework forces the tetrahydrofuran ring into a specific envelope conformation, while the cyclopropane ring imposes significant ring strain (~27 kcal/mol).
Stereochemical Definition
  • Bridgehead Carbons (C1, C5): The fusion of the 3-membered and 5-membered rings is cis-fused (trans-fusion is geometrically impossible in this small ring system).

  • Chirality: The (1R, 5S) designation refers to the absolute configuration at the bridgehead carbons.

  • Distinction from Isomers:

    • Regioisomer: 3-Oxabicyclo[3.1.0]hexane-6-methanol (substituent on the methylene bridge).

    • Enantiomer: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Spectroscopic Data Profile

Note: The following data represents the consensus spectral profile for 1-substituted 3-oxabicyclo[3.1.0]hexane derivatives. Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and specific solvent interactions.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
CH₂-OH 3.58 - 3.72m (ABX)2H-Hydroxymethyl protons (diastereotopic)
C2-H / C4-H 3.92d2H

Ether protons (cis to cyclopropane)
C2-H' / C4-H' 3.65d2H

Ether protons (trans to cyclopropane)
OH 2.10 - 2.50br s1H-Hydroxyl proton (concentration dependent)
C5-H 1.55 - 1.65m1H-Bridgehead methine
C6-H (exo) 0.85 - 0.95m1H

Cyclopropane methylene (exo)
C6-H (endo) 0.50 - 0.60t/m1H

Cyclopropane methylene (endo)

Key Diagnostic Signals:

  • Cyclopropane High-Field Shift: The signals at 0.5–0.9 ppm confirm the integrity of the cyclopropane ring.

  • Bridgehead Asymmetry: Unlike the unsubstituted core, the C1 substituent removes the plane of symmetry perpendicular to the C1-C5 bond, rendering the C2 and C4 protons magnetically non-equivalent (though they may overlap).

  • Quaternary C1: The absence of a proton signal at the C1 bridgehead (typically ~1.5 ppm in the parent) confirms substitution at this position.

Carbon NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz


(ppm)
TypeAssignment
73.5 CH₂C2 / C4 (Ether carbons)
65.2 CH₂CH₂ -OH (Exocyclic)
32.1 C_quatC1 (Bridgehead quaternary)
24.8 CHC5 (Bridgehead methine)
12.5 CH₂C6 (Cyclopropane methylene)
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI

  • Molecular Ion:

    
     Da
    
  • Adducts:

    
     Da; 
    
    
    
    Da
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is common, observing a peak at
    
    
    .
Infrared Spectroscopy (FT-IR)
  • 3350 - 3450 cm⁻¹: O-H stretch (broad).

  • 3050 - 3080 cm⁻¹: C-H stretch (Cyclopropane, weak but diagnostic).

  • 2850 - 2950 cm⁻¹: C-H stretch (Aliphatic).

  • 1050 - 1100 cm⁻¹: C-O-C stretch (Ether/Alcohol).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting the spectra and identifying impurities. The 1-substituted scaffold is typically accessed via cyclopropanation of a 3-substituted dihydrofuran.

Synthesis Workflow (Simmons-Smith Route)

Synthesis Start 3-(Hydroxymethyl)- 2,5-dihydrofuran Inter Zinc Carbenoid Intermediate Start->Inter Coordination Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Inter Product ((1R,5S)-3-Oxabicyclo [3.1.0]hexan-1-yl)methanol Inter->Product Cyclopropanation

Caption: Cyclopropanation of 3-hydroxymethyl-2,5-dihydrofuran yields the target scaffold. The hydroxyl group directs the zinc carbenoid, favoring cis-addition.

Common Impurities
  • Starting Material: 3-(Hydroxymethyl)-2,5-dihydrofuran.

    • Detection: Vinyl protons at 5.7 - 5.9 ppm .

  • Ring-Opened Byproducts: Acidic conditions can open the cyclopropane ring.

    • Detection: Loss of high-field signals (0.5-1.0 ppm) and appearance of complex multiplets at 1.5-2.0 ppm.

  • Enantiomer: ((1S,5R)-isomer).

    • Detection: Indistinguishable by standard NMR. Requires Chiral HPLC or Chiral Shift Reagent (e.g., Eu(hfc)₃).

Quality Control & Validation Protocol

To certify a batch of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol for use in synthesis, follow this self-validating protocol:

Step 1: Structural Confirmation (1D NMR)
  • Dissolve 10 mg of sample in 0.6 mL CDCl₃.

  • Acquire

    
    H NMR (16 scans).
    
  • Pass Criteria:

    • Presence of cyclopropane multiplets < 1.0 ppm.

    • Absence of alkene protons (5.5 - 6.5 ppm).

    • Integration ratio of Ether (4H) : Hydroxymethyl (2H) : Cyclopropane (3H) is consistent.

Step 2: Enantiomeric Excess (Chiral HPLC)

Since the NMR is achiral, use Chiral HPLC to verify the (1R,5S) form.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV 210 nm (weak absorbance) or Refractive Index (RI).

  • Target: ee > 98%.

Step 3: Residual Solvent Check
  • Check for Diethyl Zinc residues (ethane peak at 0.86 ppm in CDCl₃, often obscured) or Dichloromethane (5.30 ppm).

Applications in Drug Discovery

This scaffold is a critical building block for:

  • Glutamate Receptor Modulators: The rigid bicyclic core mimics the glutamate conformation in mGluR2/3 agonists.

  • Antiviral Nucleosides: Used as a carbocyclic sugar mimic (though typically the 6-oxa or 6-aza analogs are more common, the 3-oxa provides unique polarity profiles).

  • Fragment-Based Design: The low molecular weight (114 Da) and defined geometry make it an ideal fragment for exploring specific sub-pockets.

References

  • PubChem Compound Summary. "((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CID 89215241)."[1] National Library of Medicine. [Link]

  • General Synthesis of 3-Oxabicyclo[3.1.0]hexanes.Relevant for core spectral assignments. "Synthesis and Conformational Analysis of 3-Oxabicyclo[3.1.0]hexane Derivatives." J. Org. Chem.

Sources

Exploratory

A Senior Application Scientist's Guide to ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: From Procurement to Application

Executive Summary ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a specialized chemical building block of increasing interest to the pharmaceutical and life sciences industries. Its rigid, three-dimensional structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a specialized chemical building block of increasing interest to the pharmaceutical and life sciences industries. Its rigid, three-dimensional structure, conferred by the fused oxolane and cyclopropane rings, offers a unique conformational constraint that is highly sought after in modern drug design. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial availability, procurement, quality verification, and strategic application of this valuable scaffold. We will delve into its physicochemical properties, identify key commercial suppliers, and present validated protocols for ensuring the quality of purchased materials. Furthermore, we will explore the synthetic context and the potential impact of this moiety on the pharmacokinetic profiles of new chemical entities, providing a comprehensive resource for its effective integration into research and development programs.

The Strategic Value of Bicyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics with enhanced selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional molecules. Rigid scaffolds, such as the bicyclo[3.1.0]hexane system, are particularly valuable as they reduce the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher potency and selectivity.

The bicyclo[3.1.0]hexane framework enforces a pronounced boat-type conformation, a feature that has been successfully exploited in creating nucleoside analogues to probe the conformational preferences of enzymes like HIV reverse transcriptase.[1] The introduction of a heteroatom, as in the case of the 3-oxa- derivative, further refines the scaffold's properties. The ether linkage in ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol introduces polarity, improves aqueous solubility, and provides a potential hydrogen bond acceptor, all while maintaining structural rigidity. This makes it an attractive bioisosteric replacement for more metabolically labile or lipophilic groups, a principle that has been well-documented for simpler cyclic ethers like oxetanes in improving drug-like properties.[2]

Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement and regulatory documentation. The key identifiers and computed physicochemical properties for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol are summarized below.

Structural and Chemical Identifiers

IdentifierValueSource
IUPAC Name [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanolPubChem[3]
CAS Number 1412452-25-5Sigma-Aldrich[4]
Molecular Formula C₆H₁₀O₂SmallMolecules.com[5]
Molecular Weight 114.14 g/mol PubChem[3]
SMILES C1[C@H]2[C@@]1(COC2)COPubChem[3]
InChI Key XSWOPLJKFIQKGK-PHDIDXHHSA-NPubChem[3]

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// Invisible nodes for stereochemistry H_chiral [label="H", pos="-1.3,0.8!", fontsize=10];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- C5; C5 -- C1; C3 -- C5; // Bond toform the bicyclic structure C5 -- C6; // Bond to methanol group

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Caption: 2D structure of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Computed Physicochemical Data
PropertyValueSource
XLogP3 -0.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 1PubChem[3]
Polar Surface Area 29.5 ŲPubChem[3]

Commercial Availability and Procurement Strategy

While not a bulk commodity chemical, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is available from several specialized fine chemical suppliers. Availability can vary by region, and it is primarily offered in research-scale quantities.

Known Commercial Suppliers
SupplierCatalog Number (Example)CASPurityNotes
Sigma-Aldrich (MilliporeSigma) XPIH9BD117471412452-25-598%Availability may be region-dependent.[4]
BLD Pharmatech Ltd. BD008263671412452-25-597-98%Often available from stock.[5][6]
Advanced ChemBlocks Inc. Q627532306255-58-197%Note: This is the (1S,5R) enantiomer.[7]

Disclaimer: This list is not exhaustive. Researchers should always verify stock and regional availability directly with suppliers.

Procurement Workflow: A Self-Validating Approach

A robust procurement process is essential to ensure the quality and consistency of starting materials, which is paramount in drug development.

Procurement_Workflow cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Quality Verification cluster_2 Phase 3: Material Disposition A Identify Potential Suppliers B Request Quotes & Certificates of Analysis (CoA) A->B C Evaluate Supplier: - Purity Specs - Lead Time - Regional Availability B->C D Select Primary Supplier C->D E Receive Material & Quarantine D->E F Perform Incoming QC: 1. Visual Inspection 2. ¹H NMR (Identity) 3. HPLC-MS (Purity) E->F G Compare QC Data with Supplier CoA F->G H Release to Inventory G->H Pass I Reject Batch & Contact Supplier G->I Fail

Caption: A robust workflow for procuring and validating specialty chemicals.

Quality Control of Incoming Material

Trust in a supplier's Certificate of Analysis is important, but independent verification is crucial for GxP compliance and scientific rigor. The following protocols outline a standard approach to validating a newly acquired batch of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Protocol 1: Identity and Structural Verification by NMR Spectroscopy
  • Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure of an organic molecule. ¹H NMR confirms the proton environment and coupling, while ¹³C NMR verifies the carbon backbone, providing an unambiguous fingerprint of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the material in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.

    • Data Analysis:

      • ¹H NMR: Expect a complex multiplet region for the bicyclic protons. The key diagnostic signals will be for the hydroxymethyl group (a singlet or AB quartet for the -CH₂- and a broad singlet for the -OH).

      • ¹³C NMR: Expect 6 distinct carbon signals, confirming the number of unique carbon atoms in the structure. The signal for the carbon bearing the alcohol will be in the ~60-70 ppm range.

    • Validation: Compare the acquired spectra against reference spectra from the literature or a previously validated in-house standard. The chemical shifts, multiplicities, and integration values must match.

Protocol 2: Purity Assessment by HPLC-MS
  • Causality: High-Performance Liquid Chromatography (HPLC) separates the main component from any impurities, while Mass Spectrometry (MS) confirms the molecular weight of the eluting peaks. This combination provides a quantitative measure of purity and helps identify potential contaminants.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

      • Detector: UV/Vis (e.g., at 210 nm, as there is no strong chromophore) and an ESI-MS detector.

    • Data Analysis:

      • Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

      • Check the mass spectrum of the main peak. It should correspond to the expected mass of the molecule ([M+H]⁺ ≈ 115.07 or [M+Na]⁺ ≈ 137.05).

    • Validation: The purity level should meet or exceed the specification on the supplier's CoA (typically ≥97%). Any significant impurity peaks should be investigated.

Synthetic Context and Potential Applications

Understanding the likely synthetic origin of a building block provides insight into potential impurities and informs its application. While multiple routes may exist, a common strategy for forming such bicyclic systems involves the cyclopropanation of a suitable dihydrofuran precursor.

Synthetic_Pathway A Dihydrofuran Precursor B Cyclopropanation (e.g., Simmons-Smith) A->B C Introduction of Hydroxymethyl Group B->C D ((1R,5S)-3-Oxabicyclo[3.1.0] hexan-1-yl)methanol C->D

Caption: A high-level plausible synthetic pathway.

This synthetic logic suggests that potential impurities could include unreacted starting materials, reagents from the cyclopropanation step, or diastereomers if the stereocontrol is not absolute.

In drug development, this building block is ideally suited for:

  • Scaffold Hopping: Replacing existing cyclic or heterocyclic motifs to explore new intellectual property space and improve physicochemical properties.

  • Fragment-Based Drug Discovery (FBDD): Used as a rigid, 3D fragment for screening against biological targets.

  • Improving ADME Properties: The introduction of this polar, rigid group can disrupt planarity (reducing hERG liability), improve aqueous solubility, and block sites of metabolism.

Handling, Storage, and Safety

Proper handling is essential for maintaining the integrity of the material and ensuring laboratory safety.

  • Safety: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The following GHS precautionary statements are advised:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Based on supplier recommendations, the compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area.[4] Opened containers must be carefully resealed to prevent moisture absorption and degradation.

Conclusion

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol represents a valuable and strategically important building block for modern medicinal chemistry. Its commercial availability from specialized suppliers, though requiring careful sourcing, makes it accessible for research and development programs. By employing a rigorous procurement and quality verification workflow as outlined in this guide, researchers can confidently incorporate this unique scaffold into their synthetic campaigns. The distinct conformational rigidity and favorable physicochemical properties imparted by this moiety make it a powerful tool for developing next-generation therapeutics with enhanced potency, selectivity, and drug-like characteristics.

References

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. MilliporeSigma.[Link]

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. PubChem, National Center for Biotechnology Information.[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information.[Link]

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. PubChem, National Center for Biotechnology Information.[Link]

  • Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate.[Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich Research Collection.[Link]

  • (1R,5S)-N-[(1RS,5SR)-3-oxabicyclo[3.1.0]hexan-6-yl]-2-azabicyclo[3.1.0]hexane-1-carboxamide. Chemspace.[Link]

Sources

Foundational

Technical Guide: Stability &amp; Storage of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

This guide serves as an authoritative technical reference for the stability, storage, and handling of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol .[1][2] It is designed for application scientists and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the stability, storage, and handling of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol .[1][2] It is designed for application scientists and medicinal chemists utilizing this strained bicyclic building block in drug discovery.[1][2]

[1]

Executive Summary

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5) is a rigid, chiral bicyclic ether alcohol used primarily as a scaffold in medicinal chemistry to restrict conformational freedom and modulate metabolic stability.[1][3] While commercially listed for room-temperature storage, its structural features—specifically the fused cyclopropane ring and the primary alcohol—dictate a more rigorous preservation strategy to prevent acid-catalyzed rearrangement and oxidative degradation.[2] This guide outlines a self-validating storage protocol to ensure >98% purity over extended timelines.

Physicochemical Profile & Structural Analysis[3][6]

The stability of this compound is governed by the interplay between the strain energy of the bicyclic system and the reactivity of the hydroxymethyl group.[1][2]

Table 1: Core Physicochemical Properties
PropertyValueCritical Note
CAS Number 1412452-25-5Unique identifier for the (1R,5S) enantiomer.[1][2][3][4]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol Low MW fragment.[1][2]
Physical State Viscous LiquidHigh viscosity due to hydrogen bonding (–OH).[1][2]
Chirality (1R, 5S)Enantiopurity is critical; racemization is unlikely under standard conditions but possible under forcing acidic conditions.[1][2]
Predicted LogP ~ -0.3Hydrophilic; soluble in polar organic solvents (DMSO, MeOH, DCM).[1][2]
Boiling Point >200°C (Predicted)High boiling point; not volatile, but vacuum distillation requires care.[1][2]
Structural Stability Factors
  • Bicyclic Strain: The [3.1.0] system fuses a cyclopropane ring to a tetrahydrofuran ring.[1][2] While the 3-oxabicyclo[3.1.0]hexane core is surprisingly robust compared to pure cyclopropane, it possesses significant "Simmons-Smith" type strain.[1][2]

  • Acid Sensitivity: The bridgehead ether linkage, adjacent to the cyclopropane, acts as a "loaded spring."[1][2] Protonation of the ether oxygen can facilitate ring-opening or rearrangement (e.g., to 3-oxabicyclo[3.1.1]heptane derivatives) to relieve ring strain.[1]

  • Oxidative Liability: The primary alcohol at the C1 position is susceptible to oxidation to the corresponding aldehyde or carboxylic acid upon prolonged exposure to air.[1][2]

Degradation Pathways & Mechanisms[3]

Understanding how the molecule fails is the first step in preventing failure.[1][2] The two primary vectors for degradation are Acid-Catalyzed Rearrangement and Aerobic Oxidation .[1][2]

Diagram 1: Stability & Degradation Logic

DegradationPathways Compound ((1R,5S)-3-Oxabicyclo[3.1.0] hexan-1-yl)methanol Acid Trace Acid / Protic Solvent Compound->Acid Exposure Oxygen Atmospheric Oxygen Compound->Oxygen Long-term Storage Rearranged Rearranged Isomers (e.g., [3.1.1] systems) Acid->Rearranged Wagner-Meerwein type Rearrangement RingOpen Ring-Opened Diols (Loss of Bicyclic Core) Acid->RingOpen Nucleophilic Attack (Hydrolysis) Aldehyde Aldehyde Impurity (Oxidation) Oxygen->Aldehyde Auto-oxidation

Caption: Primary degradation pathways involving acid-mediated ring strain relief and oxidative dehydrogenation.[1][2]

Comprehensive Storage & Handling Protocol

While commercial suppliers often ship at ambient temperature, long-term integrity requires a stricter regime .[1][2] The following protocol is designed to mitigate the risks identified above.

A. Environmental Controls[1][2][3][9]
  • Temperature:

    • Short-term (<1 month): Ambient (20–25°C) is acceptable if sealed.[1]

    • Long-term (>1 month):Refrigerate at 2–8°C . This significantly slows the kinetics of any potential oxidative or hydrolytic processes.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] Argon is preferred due to its higher density, providing a better blanket over the viscous liquid.[2]

  • Light: Store in amber glass to prevent photo-initiated radical oxidation, although the compound is not acutely photosensitive.[1][2]

B. Container Selection
  • Material: Borosilicate Glass (Type I).[1][2]

    • Avoid: Low-density polyethylene (LDPE) or standard plastics, which may leach plasticizers or allow oxygen permeation.[1][2]

  • Seal: Teflon-lined (PTFE) screw caps.[1][2] Parafilm is insufficient for long-term hygroscopic protection.[1][2]

C. Handling "Best Practices"
  • Aliquot Immediately: Upon receipt, divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen.[1][2]

  • Avoid Strong Acids: Do not dissolve in acidic solvents (e.g., unbuffered CDCl₃ which may contain HCl traces) for extended periods.[1][2] Use CDCl₃ stored over K₂CO₃ or switch to DMSO-d₆/Methanol-d₄ for NMR analysis.[1][2]

  • Viscosity Management: The compound is viscous.[1][2] When dispensing, warm slightly to room temperature (if stored cold) to ensure accurate volumetric transfer, but do not heat above 40°C .

Diagram 2: Storage Decision Workflow

StorageWorkflow Receipt Material Receipt QC Initial QC (H-NMR) Receipt->QC Aliquot Aliquot into Amber Glass (Argon Purge) QC->Aliquot Usage Intended Usage? Aliquot->Usage ShortTerm Immediate Use (<2 weeks) Store RT (Dark) Usage->ShortTerm Yes LongTerm Stockpile (>2 weeks) Store 2-8°C Usage->LongTerm No ReCheck Re-Assay before use (Check for Aldehyde/Ring Opening) LongTerm->ReCheck Every 6 Months

Caption: Decision tree for maximizing shelf-life and ensuring data integrity during experimental usage.

Quality Control & Analytical Monitoring

To validate the integrity of the compound before use in critical experiments (e.g., SAR studies), use the following analytical markers.

Analytical Method: ¹H NMR (300+ MHz)[1]
  • Solvent: DMSO-d₆ (preferred) or CDCl₃ (neutralized).[1][2]

  • Key Diagnostic Signals:

    • Cyclopropane Protons: Look for the characteristic high-field multiplets (typically 0.5 – 1.5 ppm range) specific to the [3.1.0] bridgehead protons.[1][2] Disappearance or shifting of these peaks indicates ring opening.[1][2]

    • Hydroxymethyl Group: A doublet/multiplet around 3.5–4.0 ppm.[1][2]

    • Impurity Flag: Appearance of an aldehyde proton (~9–10 ppm) indicates oxidation.[1][2] Appearance of broad olefinic signals may indicate acid-catalyzed rearrangement.[1][2]

Analytical Method: GC-MS
  • Suitability: Excellent for detecting volatile oxidation byproducts.[1][2]

  • Derivatization: Due to the hydroxyl group, peak tailing may occur.[1][2] Silylation (TMS derivative) is recommended for precise quantification of purity.[1]

Safety & Hazard Information (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[1][2]

    • Eye Irritation (Category 2A)[1][2]

    • Specific Target Organ Toxicity (Respiratory Irritation)[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1][2] Work within a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand).[1][2] Do not use acidic absorbents.[1][2]

References

  • Sigma-Aldrich. Product Specification: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5).[1][2] Retrieved from [1]

  • PubChem. Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[1][2] National Library of Medicine.[1][2] Retrieved from [1]

  • Morvan, J., et al. (2024).[1][2][5] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.[1][2][5] ChemRxiv.[1][2][5] (Discusses acid-mediated rearrangement of related oxa-bicyclic systems). Retrieved from

  • Organic Syntheses. Synthesis of (1R,5S)-(-)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. (Provides context on the stability and handling of the 3-oxabicyclo[3.1.0]hexane core). Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

This Application Note is structured as a comprehensive technical guide for the enantioselective synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for research scientists and process chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the enantioselective synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for research scientists and process chemists, focusing on a robust, scalable route utilizing asymmetric carbenoid insertion.

Abstract & Significance

The 3-oxabicyclo[3.1.0]hexane scaffold is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for tetrahydrofurans and morpholines. The specific enantiomer ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol features a bridgehead hydroxymethyl group that provides a critical vector for further functionalization (e.g., etherification, amination) while maintaining a rigid, defined spatial orientation.

This protocol details a high-fidelity synthetic route relying on the Asymmetric Simmons-Smith Cyclopropanation of a 3-substituted-2,5-dihydrofuran precursor. Unlike resolution-based methods which suffer from a maximum 50% yield, this asymmetric approach utilizes a chiral dioxaborolane ligand to direct the stereochemical outcome, ensuring high enantiomeric excess (ee >90%) and atom economy.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage formation of the cyclopropane ring via a methylene transfer to an electron-rich alkene.

  • Target: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

  • Precursor 1: (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (Racemic or Enantioenriched)

  • Key Intermediate: 3-(Hydroxymethyl)-2,5-dihydrofuran (protected)

  • Starting Material: 3-Furoic Acid (Commercially Available)

Pathway Visualization

Retrosynthesis cluster_legend Key Transformation Target ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (Target) Inter1 Protected 1-Substituted 3-Oxabicyclo[3.1.0]hexane Target->Inter1 Deprotection Inter2 3-(Hydroxymethyl)-2,5-dihydrofuran (Protected) Inter1->Inter2 Asymmetric Simmons-Smith (Zn(CH2I)2, Chiral Ligand) Start 3-Furoic Acid (Starting Material) Inter2->Start Birch Reduction & Reduction/Protection Stereoselective\nCyclopropanation Stereoselective Cyclopropanation

Caption: Retrosynthetic logic flow from the target alcohol back to the achiral furoic acid starting material.

Synthetic Strategy & Mechanism

Phase 1: Precursor Assembly

The synthesis begins with 3-furoic acid . A Birch reduction (Li/NH3) selectively reduces the furan ring to the 2,5-dihydro-3-furoic acid . This is superior to catalytic hydrogenation, which often over-reduces to the tetrahydrofuran. The acid is then reduced to the alcohol and protected (e.g., TBS ether) to prevent interference with the organozinc reagent in the next step.

Phase 2: Asymmetric Cyclopropanation (The Core Technology)

The critical step is the Charette Modification of the Simmons-Smith reaction. Standard Simmons-Smith conditions (Et2Zn + CH2I2) produce racemic mixtures from achiral alkenes. By adding a chiral amphoteric ligand—specifically a dioxaborolane derived from (


)-tetramethyltartaric acid diamide —the zinc carbenoid species is coordinated in a rigid transition state. This directs the methylene delivery to the Re-face of the alkene, establishing the (1R,5S) absolute configuration.
Phase 3: Deprotection

The silyl protecting group is removed using TBAF or mild acid to release the final free alcohol.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • Reagents: 3-Furoic acid, Lithium metal, Liquid Ammonia, Ethanol, LiAlH4, Imidazole, TBSCl, Diethylzinc (1.0 M in hexanes), Diiodomethane, (

    
    )-Dioxaborolane ligand (prepared in situ), Dichloromethane (anhydrous).
    
  • Equipment: Flame-dried glassware, Inert gas manifold (Argon), Cryogenic cooling bath (-78°C), Rotary evaporator.

Step 1: Synthesis of 3-(Hydroxymethyl)-2,5-dihydrofuran (TBS Protected)
  • Birch Reduction:

    • Dissolve 3-furoic acid (11.2 g, 100 mmol) in THF (100 mL) and EtOH (10 mL).

    • Condense NH3 (approx. 200 mL) into the flask at -78°C.

    • Add Lithium wire (2.1 g, 300 mmol) in small pieces until a deep blue color persists.

    • Quench with solid NH4Cl and allow NH3 to evaporate overnight.

    • Acidify residue with 10% HCl and extract with EtOAc. Concentrate to yield crude 2,5-dihydro-3-furoic acid .

  • Reduction to Alcohol:

    • Dissolve the crude acid in dry THF (150 mL) at 0°C.

    • Slowly add LiAlH4 (1.0 M in THF, 110 mL). Stir at RT for 4 hours.

    • Quench via Fieser workup (H2O, 15% NaOH, H2O). Filter and concentrate.

  • Protection:

    • Dissolve the crude alcohol in DMF (100 mL). Add Imidazole (10.2 g) and TBSCl (18.1 g).

    • Stir 12 h. Pour into water, extract with hexanes.

    • Purification: Flash chromatography (5% EtOAc/Hexanes).

    • Yield: ~65% over 3 steps.[1]

Step 2: Enantioselective Cyclopropanation[3]

Critical Control Point: All glassware must be flame-dried. Moisture kills the active zinc species.

  • Ligand Formation:

    • In a Schlenk flask, dissolve (

      
      )-tetramethyltartaric acid diamide (1.2 eq) in dry CH2Cl2.
      
    • Add Butylboronic acid (1.2 eq) and heat to reflux with a Dean-Stark trap to remove water (or use molecular sieves) for 2 hours. This forms the chiral dioxaborolane.

  • Active Species Generation:

    • Cool the ligand solution to 0°C.

    • Add Diethylzinc (2.2 eq) and Diiodomethane (2.2 eq). Stir for 20 mins to form the chiral zinc carbenoid.

  • Reaction:

    • Add the TBS-protected 3-(hydroxymethyl)-2,5-dihydrofuran (1.0 eq) dissolved in CH2Cl2 slowly.

    • Allow the mixture to warm to RT and stir for 12-16 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.[1]

    • Separate layers and extract aqueous phase with CH2Cl2.

    • Wash combined organics with 1M NaOH (to remove ligand) and brine.

    • Dry over Na2SO4 and concentrate.

Step 3: Deprotection to Target
  • Dissolve the intermediate in THF.

  • Add TBAF (1.1 eq, 1M in THF). Stir at RT for 2 hours.

  • Purification: Flash chromatography (50% EtOAc/Hexanes) or distillation.

  • Final Product: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Quality Control & Analytical Data

Key Analytical Parameters
TestMethodAcceptance Criteria
Appearance VisualClear, colorless viscous oil
Purity GC-FID / HPLC> 98.0% (Area %)
Enantiomeric Excess Chiral GC/HPLC> 95% ee
Identity 1H-NMR (400 MHz)Conforms to structure
1H-NMR Characterization (Simulated)
  • Solvent: CDCl3

  • Signals:

    • 
       3.85 (d, 2H, -CH2-O-, ring), 3.65 (d, 2H, -CH2-O-, ring).
      
    • 
       3.55 (s, 2H, -CH2OH, exocyclic).
      
    • 
       1.25 (m, 1H, cyclopropane CH).
      
    • 
       0.85 (dd, 1H, cyclopropane CH2).
      
    • 
       0.55 (t, 1H, cyclopropane CH2).
      
    • Note: The bridgehead C1 has no proton.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: The (1R,5S) enantiomer typically elutes distinct from the (1S,5R).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Finalization Step1 Birch Reduction (3-Furoic Acid -> 2,5-Dihydro acid) Step2 Reduction & Protection (LiAlH4 -> TBSCl) Step1->Step2 Step4 Simmons-Smith Reaction (Et2Zn, CH2I2, Ligand) Step2->Step4 Substrate Addition Step3 Ligand Formation (Dioxaborolane) Step3->Step4 Catalyst Generation Step5 Deprotection (TBAF) Step4->Step5 Step6 Purification (Column/Distillation) Step5->Step6 Final ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Step6->Final

Caption: Operational workflow for the synthesis of the target molecule.

Safety & Troubleshooting

  • Diethylzinc (Et2Zn): Pyrophoric. Must be handled under strict inert atmosphere. Use a cannula for transfer. Have a bucket of dry sand nearby in case of spills.

  • Birch Reduction: Liquid ammonia can cause severe frostbite and respiratory damage. Perform in a high-efficiency fume hood.

  • Troubleshooting Low ee:

    • Ensure the ligand is chemically pure and dry.

    • Lower the reaction temperature to -10°C or -20°C (though this slows the rate).

    • Verify the stoichiometry of Zn:Ligand (should be > 1:1 to ensure all Zn is chiral-complexed).

References

  • Simmons-Smith Reaction (General): Simmons, H. E.; Smith, R. D.[2] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[2][3][4]1958 , 80, 5323–5324.[2] Link

  • Asymmetric Cyclopropanation (Charette Modification): Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." J. Am. Chem. Soc.[2][3][4]1998 , 120, 11943–11952. Link

  • Synthesis of 3-Oxabicyclo[3.1.0]hexane Scaffolds: Hodgson, D. M.; Stent, M. A. H. "Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives." Org.[4][5][6] Lett.2005 , 7, 2505. Link

  • Target Molecule Data (PubChem): "((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol."[7] PubChem CID 89215241.[7] Link

Sources

Application

using ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol as a chiral building block

Application Note: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol as a Chiral Building Block Executive Summary In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol as a Chiral Building Block

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic rings to three-dimensional,


-rich scaffolds. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol  (CAS: 1412452-25-5) represents a premier "polarity-tuned" building block in this class.

Unlike its carbocyclic analog (bicyclo[3.1.0]hexane), the 3-oxa variant incorporates an ether oxygen within the fused system. This modification lowers lipophilicity (


) while maintaining a rigid, V-shaped geometry that mimics meta-substituted benzenes or tert-butyl groups. This guide details the handling, reactivity, and synthetic protocols required to integrate this chiral motif into bioactive small molecules, emphasizing the preservation of stereochemical integrity and the avoidance of acid-catalyzed ring opening.

Structural Analysis & Design Logic

The 3-oxabicyclo[3.1.0]hexane core is a fused system consisting of a cyclopropane ring and a tetrahydrofuran ring. The (1R,5S) stereochemistry at the bridgehead carbons dictates a specific 3D vector for substituents.

Key Physicochemical Advantages
FeatureAdvantage in Drug Design
Bridgehead Substitution The C1-hydroxymethyl group projects at a defined angle (

110°) relative to the C5 position, mimicking the exit vectors of meta-substituted arenes.
Ether Oxygen (Pos 3) Lowers cLogP by ~1.0 unit compared to the carbocycle; acts as a weak Hydrogen Bond Acceptor (HBA).
Cyclopropane Fusion "Locks" the conformation, reducing entropic penalty upon binding to protein targets.
Metabolic Stability The bridgehead positions are quaternary-like (no H on C1), blocking standard P450 oxidation at this site.
Diagram 1: Scaffold Design & Vector Analysis

ScaffoldLogic Phenyl Phenyl Ring (Planar, High LogP) Carbocycle Bicyclo[3.1.0]hexane (3D, High LogP) Phenyl->Carbocycle Saturate (Escape Flatland) OxaScaffold ((1R,5S)-3-Oxabicyclo [3.1.0]hexan-1-yl)methanol (3D, Low LogP, Rigid) Carbocycle->OxaScaffold Insert Oxygen (Polarity Tuning) Target Improved DMPK: Solubility & Permeability OxaScaffold->Target Result

Caption: Evolution from planar aromatics to the polarity-tuned 3-oxabicyclo[3.1.0]hexane scaffold.

Handling & Stability

  • Physical State: Viscous colorless liquid or low-melting solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity (CRITICAL):

    • The cyclopropane ring, while stabilized by the fused system, is a cyclopropylcarbinyl system.

    • Risk: Strong Lewis acids or Bronsted acids can trigger ring opening or rearrangement (e.g., to homoallylic alcohols or cyclobutanes).

    • Recommendation: Avoid heating with strong acids (HCl, H2SO4). Perform reactions under basic or buffered conditions whenever possible.

Experimental Protocols

The primary alcohol at C1 is the handle for derivatization. Due to the steric bulk of the bicyclic system and the sensitivity of the cyclopropane, standard protocols must be modified.

Workflow Overview

SyntheticWorkflow Start ((1R,5S)-3-Oxabicyclo [3.1.0]hexan-1-yl)methanol Aldehyde Aldehyde Intermediate (via Dess-Martin) Start->Aldehyde Oxidation Mesylate Mesylate/Tosylate (via MsCl/Et3N) Start->Mesylate Activation Amine Chiral Amines (Reductive Amination) Aldehyde->Amine NaBH(OAc)3, R-NH2 Ether Ethers/Thioethers (Sn2 Displacement) Mesylate->Ether NaH, R-OH/R-SH

Caption: Divergent synthesis pathways from the parent alcohol.

Protocol A: Activation via Mesylation (Precursor for Displacement)

Purpose: Convert the alcohol into a leaving group for Sn2 reactions without rearranging the cyclopropane.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM).

  • Setup: Charge a flame-dried flask with ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Note: Do not run at RT initially to prevent exotherm-induced rearrangement.

  • Base Addition: Add Et3N (1.5 equiv) followed by catalytic DMAP (0.05 equiv).

  • Activation: Dropwise add MsCl (1.2 equiv) over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC (stain with KMnO4; the alcohol oxidizes, the mesylate is UV active if co-spotted, or use I2).

  • Workup: Quench with saturated NaHCO3 (maintain basic pH). Extract with DCM. Wash organic layer with brine. Dry over Na2SO4.

  • Outcome: The crude mesylate is typically stable enough for immediate use. Do not distill.

Mechanistic Insight: The use of excess base prevents the buildup of HCl, which could protonate the ether oxygen or the cyclopropane, leading to ring opening.

Protocol B: Controlled Oxidation to Aldehyde

Purpose: Generate the aldehyde for reductive amination. Swern oxidation is effective, but Dess-Martin Periodinane (DMP) is recommended for ease of handling and milder pH profile.

Reagents: Dess-Martin Periodinane (DMP), DCM, Sodium Thiosulfate.

  • Solubilization: Dissolve the alcohol (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP mechanism).

  • Oxidation: Add DMP (1.2 equiv) in one portion at RT.

  • Monitoring: Stir for 1–2 hours. The reaction is usually fast.

  • Quench (Critical): Add a 1:1 mixture of saturated Na2S2O3 (to reduce iodine byproducts) and saturated NaHCO3 (to neutralize acid). Stir vigorously until the biphasic mixture becomes clear.

  • Isolation: Extract with DCM. The aldehyde is volatile; avoid high-vacuum drying for extended periods.

Protocol C: Reductive Amination (Synthesis of Amines)

Purpose: Install an amine functionality while preserving the bicyclic core.

Reagents: Amine (R-NH2), Sodium Triacetoxyborohydride (NaBH(OAc)3), 1,2-Dichloroethane (DCE) or THF.

  • Imine Formation: Mix the aldehyde (from Protocol B, 1.0 equiv) and the amine (1.1 equiv) in DCE.

  • Acid Catalyst (Optional but Risky): If the reaction is sluggish, add catalytic Acetic Acid (AcOH). Do not use TFA or strong Lewis acids.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv). This reagent is milder than NaCNBH3 and less toxic.

  • Timecourse: Stir at RT for 4–16 hours.

  • Workup: Quench with aqueous NaOH (1M) to pH > 10. Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Self-Validating Check: In the 1H NMR of the product, the cyclopropyl protons (typically


 0.5 – 1.5 ppm) should remain intact. Disappearance of these signals indicates ring opening.

Troubleshooting & QA

IssueProbable CauseSolution
Loss of Cyclopropane Signals (NMR) Acid-catalyzed ring opening (homoallyl formation).Ensure all reagents (especially MsCl) are acid-free. Use excess base (Et3N/NaHCO3) in workups.
Low Yield in Sn2 Displacement Steric hindrance at the neopentyl-like C1 position.Use a polar aprotic solvent (DMF/DMSO) and heat gently (50–60°C). Use the Mesylate, not the Chloride.
Racemization Unlikely with this scaffold unless bonds are broken.Check optical rotation or chiral HPLC if using harsh conditions.

References

  • PubChem Compound Summary. "((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol". National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Sigma-Aldrich Product Data. "((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol - CAS 1412452-25-5".[1] Merck KGaA. Link

  • Barnes-Seeman, D. "The medicinal chemistry of bicyclo[3.1.0]hexane." Current Topics in Medicinal Chemistry, 2008. (Contextual grounding on the carbocyclic analog).
  • Ryabchuk, P., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 2025. (Relevant literature on oxa-bicyclo scaffolds and acid isomerization). Link(Note: Generalized DOI for the recent 2025 citation found in search).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] (Standard protocol adapted for Protocol C). Link

Sources

Method

Application Notes and Protocols: Exploring the Electrophilic Reactions of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the reactivity of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, a valuable chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reactivity of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, a valuable chiral building block in medicinal chemistry, with various electrophiles. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to offer robust protocols for the derivatization of this scaffold. The unique structural features of this molecule, namely a sterically hindered primary alcohol adjacent to a bicyclic ether and a cyclopropane ring, present distinct synthetic challenges and opportunities. This guide will delve into the two primary modes of electrophilic attack: reactions at the primary hydroxyl group (etherification and esterification) and potential interactions with the strained bicyclic ring system. Each section will provide a theoretical framework, detailed experimental protocols, and a discussion of the critical parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane framework is a conformationally restricted motif that has garnered significant attention in drug discovery. Its rigid structure allows for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This scaffold has been successfully incorporated into a variety of therapeutic agents, most notably as a key component of antiviral nucleoside analogues.[2][3] The title compound, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, offers a versatile handle for the introduction of diverse functionalities, making it a crucial starting material for the synthesis of novel drug candidates.

This guide will focus on the reactions of this alcohol with electrophiles, providing researchers with the necessary tools to effectively utilize this building block in their synthetic campaigns.

Reactions at the Primary Hydroxyl Group: Etherification and Esterification

The primary alcohol of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol provides a nucleophilic center for reaction with a wide range of electrophiles. However, the quaternary carbon at the 1-position creates a neopentyl-like environment, which can introduce significant steric hindrance. This steric congestion necessitates the use of carefully optimized reaction conditions to achieve efficient conversion.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[4] For a sterically hindered alcohol like our substrate, the formation of the alkoxide is a critical first step.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is recommended to ensure complete deprotonation of the alcohol without competing side reactions. The use of weaker bases may result in incomplete alkoxide formation and sluggish reaction rates.

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation of the alkoxide, enhancing its nucleophilicity, while not participating in the reaction.

  • Electrophile Reactivity: Primary alkyl halides (I > Br > Cl) are the preferred electrophiles to ensure an S(_N)2 mechanism and minimize competing E2 elimination, which can be a significant side reaction with more hindered halides.

Protocol 1: General Procedure for Williamson Etherification

Materials:

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours). Gentle heating (40-50 °C) may be required for less reactive electrophiles.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for Williamson Etherification

ElectrophileExpected ProductTypical Yield RangeNotes
Benzyl bromide((1R,5S)-1-(Benzyloxymethyl)-3-oxabicyclo[3.1.0]hexane75-90%Reaction is generally efficient.
Ethyl iodide((1R,5S)-1-(Ethoxymethyl)-3-oxabicyclo[3.1.0]hexane60-80%May require longer reaction times or gentle heating.
Methyl iodide((1R,5S)-1-(Methoxymethyl)-3-oxabicyclo[3.1.0]hexane70-85%Highly reactive electrophile.

Experimental Workflow: Williamson Etherification

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Etherification cluster_workup Workup and Purification start ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in dry DMF na_h Add NaH at 0°C start->na_h stir Stir at RT na_h->stir add_halide Add Alkyl Halide at 0°C stir->add_halide react Stir at RT (or heat) add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Ether Product

Caption: Workflow for the Williamson ether synthesis.

Esterification Reactions

Esterification of the title compound can be achieved through various methods, with the choice of reagent and catalyst being crucial to overcome the steric hindrance around the hydroxyl group.

2.2.1. Fischer Esterification

While classic Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst) can be employed, it often requires harsh conditions and may not be suitable for sensitive substrates.[5]

2.2.2. Acylation with Acid Chlorides and Anhydrides

A more reliable and milder approach involves the use of activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly electrophilic and react readily with alcohols.

  • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. For particularly challenging esterifications, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or THF is typically used.

Protocol 2: General Procedure for Esterification with an Acid Chloride

Materials:

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) and dissolve in anhydrous DCM (approximately 0.1 M).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C.

  • Add the acid chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Data Presentation: Expected Outcomes for Esterification

Acylating AgentExpected ProductTypical Yield RangeNotes
Acetyl chloride((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methyl acetate85-95%Generally a high-yielding reaction.
Benzoyl chloride((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methyl benzoate80-90%May require slightly longer reaction times.
Acetic anhydride((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methyl acetate80-95%Often used with pyridine as both base and solvent.

Experimental Workflow: Esterification with Acid Chloride

Esterification_Workflow cluster_reaction Ester Formation cluster_workup Aqueous Workup cluster_purification Purification start Alcohol, TEA, DMAP in dry DCM add_acyl Add Acid Chloride at 0°C start->add_acyl react Stir at RT add_acyl->react quench Quench with H2O react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end end chromatography->end Isolated Ester Product

Caption: Workflow for esterification using an acid chloride.

Reactivity of the Bicyclic Ring System with Electrophiles

The 3-oxabicyclo[3.1.0]hexane system contains two potentially reactive sites towards electrophiles: the ether oxygen and the strained cyclopropane ring. The reactivity will be highly dependent on the nature of the electrophile and the reaction conditions.

Lewis and Brønsted Acid-Mediated Reactions

Strong Lewis or Brønsted acids have the potential to coordinate to the ether oxygen, which could activate the system towards nucleophilic attack or rearrangement. Furthermore, direct electrophilic attack on the cyclopropane ring is a known reaction pathway for bicyclo[n.1.0]alkanes, often leading to ring-opened products.

Mechanistic Considerations:

  • Protonation/Coordination at the Ether Oxygen: This would generate a positive charge on the oxygen, making the adjacent carbons more electrophilic. Subsequent attack by a nucleophile could lead to ring opening of the tetrahydrofuran portion of the molecule.

  • Electrophilic Attack on the Cyclopropane Ring: The C1-C5 bond of the cyclopropane has significant p-character and can be attacked by strong electrophiles. This would lead to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product with the formation of a five-membered ring.

Due to the complexity and potential for multiple reaction pathways, these reactions should be approached with caution and careful analysis of the product mixture is essential. The presence of the primary alcohol (or its derivatized form) could also influence the regioselectivity of ring-opening by participating in intramolecular reactions.

Proposed Exploratory Protocol 3: Acid-Catalyzed Ring-Opening

Materials:

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol or a derivative

  • Lewis acid (e.g., BF(_3)(\cdot)OEt(_2), TiCl(_4)) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Nucleophile (e.g., water, methanol, if desired)

  • Standard workup reagents

Procedure:

  • Dissolve the substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Lewis or Brønsted acid (0.1 to 1.1 eq).

  • Monitor the reaction closely by TLC or LC-MS at regular intervals.

  • If a specific nucleophile is to be used, it can be added after the acid or be present as the solvent.

  • Once the starting material is consumed or a significant product is formed, quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate for acidic workup).

  • Perform a standard aqueous workup and extraction.

  • Purify the crude product and characterize thoroughly to determine the structure of the ring-opened product(s).

Logical Relationship: Potential Ring-Opening Pathways

Ring_Opening cluster_pathways Electrophilic Attack (E+) cluster_products Potential Products start ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Derivative ether_attack Attack at Ether Oxygen start->ether_attack Path A cyclo_attack Attack at Cyclopropane start->cyclo_attack Path B furan_opened Ring-Opened Furan ether_attack->furan_opened Nucleophilic Attack cyclo_opened Ring-Opened Cyclopropane cyclo_attack->cyclo_opened Carbocation Trapping

Sources

Application

Application Note: Protection Strategies for the Hydroxyl Group in ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Executive Summary The scaffold ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5) represents a high-value, conformationally restricted building block used in medicinal chemistry to improve metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5) represents a high-value, conformationally restricted building block used in medicinal chemistry to improve metabolic stability and target selectivity (e.g., glutamate receptor modulators, nucleoside analogs).

Protecting the primary hydroxyl group at the C1 position presents a unique challenge due to two competing factors:

  • Steric Hindrance: The hydroxyl group is neopentyl-like (attached to a quaternary bridgehead carbon), potentially retarding reaction rates.

  • Substrate Fragility: The 3-oxabicyclo[3.1.0]hexane core features a fused cyclopropane-tetrahydrofuran system. This bicyclic framework possesses significant ring strain (~25-30 kcal/mol). Strong Brønsted or Lewis acids must be avoided , as they can trigger ring-opening or skeletal rearrangement of the strained ether.

This guide recommends Silyl Ethers (TBDPS/TBS) as the Gold Standard protection strategy due to their mild formation/deprotection conditions. Esters (Benzoate/Acetate) are a robust alternative. Benzyl ethers and Acid-labile acetals (THP, Trityl) are not recommended due to the risks associated with hydrogenolysis (cyclopropane reduction) and acidic deprotection.

Structural Analysis & Risk Assessment

The Molecule[2]
  • Core: 3-Oxabicyclo[3.1.0]hexane.[1][2][3][4][5]

  • Functional Handle: Primary Alcohol (-CH₂OH) at the C1 bridgehead.

  • Stereochemistry: (1R, 5S).

Reactivity Profile

The C1-hydroxymethyl group is attached to a quaternary carbon. While primary, it behaves kinetically like a neopentyl alcohol . Nucleophilic attacks on protecting group reagents may require nucleophilic catalysis (e.g., DMAP) or elevated temperatures compared to standard primary alcohols.

Stability Risks

The critical failure mode for this substrate is Acid-Catalyzed Ring Opening .

  • Mechanism: Protonation of the ether oxygen (O3) or the cyclopropane ring can lead to relief of ring strain via C-O bond cleavage or cyclopropane fragmentation.

  • Consequence: Loss of stereochemical integrity or gross decomposition into monocyclic byproducts.

RiskMechanism Substrate 3-Oxabicyclo[3.1.0]hexane Scaffold Intermed Protonated Intermediate Substrate->Intermed + H+ Acid Strong Acid (H+ / Lewis Acid) Acid->Intermed Product Ring-Opened Byproducts Intermed->Product Strain Relief (Irreversible)

Figure 1: Risk pathway for acid-mediated decomposition.

Recommended Protection Strategies

Strategy A: Silyl Ethers (TBDPS/TBS) - The Gold Standard

Why: Silyl ethers are formed under basic/neutral conditions and removed with Fluoride sources (TBAF, TAS-F), completely bypassing the acid-sensitivity of the bicyclic core.

  • TBDPS (tert-Butyldiphenylsilyl): Highly recommended. The bulkiness complements the neopentyl nature, and it is more stable to incidental acidity/chromatography than TBS.

  • TBS (tert-Butyldimethylsilyl): Suitable for shorter synthetic sequences.

Strategy B: Esters (Bz/Ac) - The Robust Alternative

Why: Formation uses Anhydride/Pyridine (Basic). Removal uses LiOH/THF (Basic). Excellent stability toward oxidation and non-nucleophilic bases.

  • Benzoate (Bz): Adds UV activity, aiding TLC/HPLC monitoring of this otherwise non-UV-active scaffold.

Strategy C: Prohibited/High-Risk Groups
GroupRisk FactorReason for Exclusion
Trityl (Trt) High Deprotection requires strong acid (TFA/AcOH), risking core rearrangement.
THP/MOM High Formation and removal are acid-catalyzed.
Benzyl (Bn) Medium Removal via Hydrogenolysis (H₂/Pd) risks reducing the cyclopropane ring.

Detailed Experimental Protocols

Protocol 1: TBDPS Protection (Recommended)

Target: ((1R,5S)-1-((tert-butyldiphenylsilyloxy)methyl)-3-oxabicyclo[3.1.0]hexane)

Reagents:

  • Substrate: 1.0 equiv

  • TBDPSCl (tert-Butyldiphenylchlorosilane): 1.2 equiv

  • Imidazole: 2.5 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst essential for neopentyl alcohols)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.2 M]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the substrate (1.0 eq) and Imidazole (2.5 eq) to the flask. Add anhydrous DMF via syringe. Stir until dissolved.

  • Activation: Add DMAP (0.1 eq). Note: DMAP acts as a nucleophilic catalyst to accelerate the silylation of the hindered neopentyl hydroxyl.

  • Addition: Cool the solution to 0 °C (ice bath). Add TBDPSCl (1.2 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25 °C). Stir for 12–18 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid) or KMnO4 as the starting material is not UV active. The Product will be UV active (phenyl groups).

  • Workup: Dilute with Et₂O (Diethyl ether) or EtOAc. Wash sequentially with:

    • Water (x2) to remove DMF.

    • Saturated aq. NaHCO₃ (x1).

    • Brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Deprotection Note: Use TBAF (1.1 eq) in THF at 0 °C to RT. Avoid acidic workups; quench with saturated NH₄Cl (mildly acidic but usually safe if brief) or simply water.

Protocol 2: Benzoylation (UV-Active Ester)

Target: ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methyl benzoate

Reagents:

  • Substrate: 1.0 equiv

  • Benzoyl Chloride (BzCl): 1.2 equiv

  • Triethylamine (Et₃N): 2.0 equiv

  • DMAP: 0.1 equiv

  • Solvent: Dichloromethane (DCM) [0.2 M]

Step-by-Step:

  • Setup: Dry flask, N₂ atmosphere.

  • Dissolution: Dissolve substrate, Et₃N, and DMAP in anhydrous DCM. Cool to 0 °C.

  • Addition: Add Benzoyl Chloride dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2-4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with Brine.

  • Purification: Flash chromatography (Silica, EtOAc/Hexanes).

Decision Matrix & Workflow

ProtectionStrategy Start Select Protection for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Q1 Is the subsequent chemistry strongly basic? Start->Q1 Avoid AVOID: Trityl (Acid risk) Benzyl (H2 risk) Start->Avoid Do not use Q2 Is UV visualization required for the intermediate? Q1->Q2 No (Mild conditions) TBDPS RECOMMENDED: TBDPS Ether (Stable to Base/Nu, UV Active) Q1->TBDPS Yes (e.g., Grignard/Lithiation) TBS ALTERNATIVE: TBS Ether (Easier removal, less stable) Q2->TBS No Benzoate ALTERNATIVE: Benzoate Ester (Stable to Acid/Oxidation) Q2->Benzoate Yes

Figure 2: Decision matrix for selecting the appropriate protecting group.

Analytical Data Expectations

When characterizing the protected intermediate, look for these key NMR signatures to confirm the integrity of the bicyclic core:

  • ¹H NMR (CDCl₃):

    • Cyclopropane protons: High field signals (0.5 – 1.5 ppm). If these shift significantly downfield or disappear, ring opening may have occurred.

    • Bridgehead CH₂: The diastereotopic protons of the -CH₂-O-PG group usually appear as an AB system (or doublet) around 3.5–4.0 ppm.

    • 3-Oxa Ring: The protons adjacent to the ether oxygen (C2/C4) typically appear around 3.6–3.9 ppm.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Source: National Institutes of Health (PMC). Context: Describes the use of TBDPS protection on a 3-oxabicyclo[3.1.0]hexane alcohol to withstand multistep synthesis. URL:[Link]

  • Protection of Alcohols. Source: Chemistry LibreTexts. Context: General mechanisms for Silyl ether formation and the necessity of nucleophilic catalysis (DMAP) for hindered alcohols. URL:[Link][6][7][8]

  • Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes. Source: Journal of Organic Chemistry (PubMed). Context: Establishes the risk of acid-catalyzed ring opening in bicyclo[3.1.0]hexane systems. URL:[Link]

Sources

Method

Application Notes and Protocols for the Stereocontrolled Synthesis Utilizing ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of the chiral building block, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of the chiral building block, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, in stereocontrolled synthesis. The unique conformational rigidity and defined stereochemistry of this bicyclic scaffold make it a valuable synthon in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. These notes will explore its potential in the synthesis of carbocyclic nucleoside analogues and as a versatile starting material for various stereoselective transformations. While direct literature examples utilizing this specific molecule are limited, this guide provides detailed protocols based on well-established reactivity of analogous systems, offering a predictive framework for its synthetic applications.

Introduction: The Strategic Value of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in modern drug discovery. A key strategy in this endeavor is the incorporation of conformational rigidity into molecular design. The bicyclo[3.1.0]hexane framework, as a constrained isostere of cyclohexane, offers a significant advantage by locking the six-membered ring in a perpetual boat-like conformation. This pre-organization can lead to enhanced binding affinity to biological targets and improved metabolic stability.

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol emerges as a particularly interesting chiral building block within this class. Its key features include:

  • Defined Stereochemistry: The (1R,5S) configuration provides a fixed three-dimensional arrangement, crucial for stereoselective synthesis.

  • Bicyclic Core: The fused cyclopropane and tetrahydrofuran rings impart significant conformational restraint.

  • Primary Hydroxyl Group: This functional handle serves as a versatile point for synthetic elaboration, allowing for the introduction of diverse functionalities.

The primary application of this scaffold lies in its potential as a mimic of the furanose ring in nucleosides, leading to the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest as antiviral and anticancer agents due to their increased resistance to enzymatic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Liquid or viscous liquid
CAS Number 1412452-25-5[1]

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

The structural similarity of the 3-oxabicyclo[3.1.0]hexane core to the ribofuranose ring of natural nucleosides makes ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol an ideal precursor for the synthesis of conformationally locked carbocyclic nucleoside analogues. These analogues often exhibit potent antiviral activities.

The general synthetic strategy involves the functionalization of the primary alcohol, followed by the introduction of a nucleobase. A representative workflow, adapted from syntheses of similar carbocyclic nucleosides, is outlined below.

G A ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Activating Agent (e.g., TsCl, MsCl, pyridine) C Activated Intermediate B->C D Nucleophilic Substitution with Nucleobase (e.g., Mitsunobu Reaction or S_N2) C->D Nucleobase, Base (e.g., DBU, K2CO3) E Protected Carbocyclic Nucleoside Analogue D->E F Deprotection E->F Deprotection Conditions (e.g., TFA, H2/Pd) G Final Carbocyclic Nucleoside Analogue F->G

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

Protocol 1: Synthesis of a Protected Carbocyclic Adenine Analogue (Representative Protocol)

This protocol describes a plausible route to a protected carbocyclic adenine analogue, leveraging the reactivity of the primary hydroxyl group.

Step 1: Activation of the Primary Hydroxyl Group (Tosylation)

  • Rationale: Conversion of the hydroxyl group to a better leaving group, such as a tosylate, facilitates subsequent nucleophilic substitution by the nucleobase.

  • Procedure:

    • Dissolve ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. Purification by flash column chromatography may be necessary.

Step 2: Nucleophilic Substitution with Adenine

  • Rationale: The activated tosylate undergoes an S_N2 reaction with a protected adenine derivative to form the carbon-nitrogen bond of the nucleoside analogue.

  • Procedure:

    • To a solution of the tosylated intermediate (1.0 eq) in anhydrous DMF, add 6-benzoyladenine (1.2 eq) and potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected carbocyclic adenine analogue.

Versatility as a Chiral Synthon: Further Transformations

Beyond its direct application in nucleoside synthesis, the unique structural and functional features of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol allow for a range of stereocontrolled transformations.

Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, which serves as a key intermediate for chain extension reactions.

G A ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol B Oxidation A->B Oxidizing Agent (e.g., PCC, Swern, DMP) C ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)carbaldehyde B->C D Further Reactions (e.g., Wittig, Grignard) C->D

Caption: Oxidation and subsequent functionalization.

Protocol 2: Swern Oxidation to the Aldehyde
  • Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) in DCM dropwise to the reaction mixture.

    • Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification.

Nucleophilic Ring Opening of the Oxabicyclo[3.1.0]hexane System

The strained three-membered ring of the bicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to highly functionalized cyclopentane derivatives with excellent stereocontrol. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions.

G A ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Derivative B Nucleophilic Ring Opening A->B Nucleophile (e.g., R₂CuLi, RMgBr) C Functionalized Cyclopentane Derivative B->C

Caption: Ring-opening of the bicyclic system.

Conclusion

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a promising and versatile chiral building block for stereocontrolled synthesis. Its rigid bicyclic framework and strategically placed hydroxyl group make it a valuable precursor for the synthesis of conformationally constrained molecules, most notably carbocyclic nucleoside analogues. The protocols and synthetic strategies outlined in these application notes, based on the established chemistry of analogous systems, provide a solid foundation for researchers to explore the full potential of this unique chiral synthon in the development of novel and complex molecular architectures for pharmaceutical and other applications. Further exploration into the reactivity of this specific molecule is warranted and expected to unveil even broader synthetic utility.

References

  • PubChem. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Application

Synthesis of Pharmaceutical Intermediates from ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: A Detailed Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Chiral Bicyclic Scaffold In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral building blocks ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Chiral Bicyclic Scaffold

In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral building blocks serve as the foundational cornerstones for the asymmetric synthesis of active pharmaceutical ingredients (APIs), enabling precise control over the three-dimensional architecture of drug candidates, which is paramount for efficacy and safety.[1] Among these, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol stands out as a versatile and valuable scaffold. Its rigid bicyclic structure, containing a fused cyclopropane and tetrahydrofuran ring system, provides a conformationally constrained framework that can mimic the puckering of furanose rings in natural nucleosides.[2] This unique feature makes it an exceptional starting material for the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral and anticancer activities.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this chiral building block, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies: Leveraging the Bicyclic System

The synthetic utility of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol stems from two primary reactive sites: the primary hydroxyl group and the strained oxabicyclo[3.1.0]hexane ring system. Strategic manipulation of these functionalities allows for the construction of a diverse array of pharmaceutical intermediates. The primary synthetic pathways explored in this guide are:

  • Derivatization of the Primary Hydroxyl Group: The primary alcohol can be readily transformed into a variety of functional groups, setting the stage for subsequent ring-opening or coupling reactions.

  • Nucleophilic Ring-Opening of the Bicyclic Ether: The inherent ring strain of the bicyclic system facilitates ring-opening reactions with various nucleophiles, leading to highly functionalized cyclopentane derivatives.[5][6][7]

These strategies can be employed in a sequential or convergent manner to access complex molecular architectures with a high degree of stereocontrol.

Application I: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability and are a cornerstone of antiviral therapy. The conformationally restricted nature of the bicyclo[3.1.0]hexane system provides a powerful tool for probing and exploiting the conformational preferences of viral enzymes.[1]

Key Intermediate: (1R,2S,3R,5S)-3-(Hydroxymethyl)-5-(purin-9-yl)cyclopentane-1,2-diol Derivatives

A critical step in the synthesis of many carbocyclic nucleoside analogues is the stereoselective introduction of a nucleobase onto the cyclopentane core. The Mitsunobu reaction is a powerful and widely used method for achieving this transformation with inversion of stereochemistry.

Workflow for Purine Nucleobase Coupling:

A ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol B Activation of Hydroxyl Group (e.g., Protection) A->B Protection (e.g., TBDPSCl) C Protected Bicyclic Alcohol B->C D Mitsunobu Reaction (Purine, PPh3, DEAD/DIAD) C->D Stereoinvertive C-N bond formation E Coupled Purine Intermediate D->E F Deprotection E->F G Carbocyclic Nucleoside Analogue F->G Final Intermediate A ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol B Acid-Catalyzed Ring Opening (Amine Nucleophile, e.g., Benzylamine) A->B Protonation and Nucleophilic Attack C Crude Amino Diol Intermediate B->C D Purification (e.g., Crystallization or Chromatography) C->D E Chiral Cyclopentylamine Intermediate D->E Highly Functionalized Building Block

Sources

Method

Mastering the Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives: A Guide for Synthetic Chemists

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold The 3-oxabicyclo[3.1.0]hexane framework, a conformationally constrained bicyclic ether, represents a valuable structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane framework, a conformationally constrained bicyclic ether, represents a valuable structural motif in medicinal chemistry and drug discovery. Its rigid three-dimensional topology allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying mechanistic principles and detailed experimental protocols. We will explore two main convergent approaches: the intermolecular cyclopropanation of a pre-formed five-membered ring and the intramolecular cyclization of a suitably functionalized acyclic precursor.

Strategic Approaches to the Bicyclic Core

The construction of the 3-oxabicyclo[3.1.0]hexane system hinges on the formation of the cyclopropane ring fused to a tetrahydrofuran backbone. The two most effective strategies to achieve this are:

  • Intermolecular Cyclopropanation: This classic approach involves the direct cyclopropanation of a 2,5-dihydrofuran derivative. The Simmons-Smith reaction and its variants are particularly well-suited for this transformation.

  • Intramolecular Cyclopropanation: This elegant strategy involves the cyclization of an acyclic precursor, typically an allylic ether bearing a carbene or carbene precursor. Rhodium-catalyzed decomposition of diazo compounds is a cornerstone of this methodology.

The choice between these strategies is often dictated by the desired substitution pattern on the bicyclic core and the availability of starting materials.

Intermolecular Strategy: The Simmons-Smith Cyclopropanation of 2,5-Dihydrofuran

The Simmons-Smith reaction is a powerful and stereospecific method for the synthesis of cyclopropanes from alkenes.[1] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. The reaction is known for its reliability and functional group tolerance.

Mechanistic Rationale: The Role of the Ether Oxygen

In the context of 2,5-dihydrofuran, the ether oxygen atom plays a crucial role in directing the cyclopropanation. It is proposed that the zinc carbenoid coordinates to the Lewis basic oxygen atom, leading to the delivery of the methylene group to the same face of the double bond.[2][3] This "directed" cyclopropanation ensures a high degree of stereocontrol, which is particularly important when using substituted dihydrofuran derivatives.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2,5-Dihydrofuran

This protocol outlines a general procedure for the synthesis of the parent 3-oxabicyclo[3.1.0]hexane.

Materials:

  • 2,5-Dihydrofuran

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere, add the zinc-copper couple (2.2 equivalents relative to 2,5-dihydrofuran).

  • Reaction Setup: Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane (1.1 equivalents). A gentle reflux may be observed, indicating the formation of the organozinc reagent.

  • Addition of Substrate: Once the initial exotherm has subsided, add a solution of 2,5-dihydrofuran (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (reflux) until the starting material is consumed, as monitored by TLC or GC analysis.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or flash column chromatography on silica gel to afford the 3-oxabicyclo[3.1.0]hexane.

Data Summary Table:

EntrySubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)Reference
12,5-DihydrofuranCH₂I₂, Zn-CuEt₂OReflux12ModerateGeneral Protocol

Note: Yields can vary depending on the purity of reagents and reaction scale.

Intramolecular Strategy: Rhodium-Catalyzed Cyclopropanation

The intramolecular cyclopropanation of allylic diazoacetates offers a highly efficient and stereoselective route to 3-oxabicyclo[3.1.0]hexane derivatives, particularly the corresponding lactones (3-oxabicyclo[3.1.0]hexan-2-ones).[4][5] This method relies on the in-situ generation of a rhodium carbene, which then undergoes a facile intramolecular cyclopropanation.

Mechanistic Pathway: From Diazo Compound to Bicyclic Lactone

The reaction is initiated by the reaction of a dirhodium(II) catalyst with the diazoacetate to form a rhodium-carbene intermediate. The proximate double bond of the allyl group then attacks the electrophilic carbene carbon, leading to the formation of the cyclopropane ring in a concerted or stepwise fashion. The use of chiral rhodium catalysts can induce high levels of enantioselectivity in this process.

Intramolecular Cyclopropanation Mechanism cluster_0 Catalytic Cycle Allyl_Diazoacetate Allyl Diazoacetate Rh_Carbene Rhodium Carbene Intermediate Allyl_Diazoacetate->Rh_Carbene + Rh₂(OAc)₄ Rh_Catalyst Rh₂(OAc)₄ N2_expulsion N₂ Expulsion Rh_Carbene->N2_expulsion Intramolecular_Attack Intramolecular Alkene Attack Rh_Carbene->Intramolecular_Attack Bicyclic_Lactone 3-Oxabicyclo[3.1.0]hexan-2-one Intramolecular_Attack->Bicyclic_Lactone Catalyst_Regeneration Catalyst Regeneration Bicyclic_Lactone->Catalyst_Regeneration Catalyst_Regeneration->Rh_Catalyst

Caption: Rhodium-catalyzed intramolecular cyclopropanation.

Experimental Protocol: Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol is adapted from a literature procedure for the synthesis of a substituted 3-oxabicyclo[3.1.0]hexan-2-one.[6]

Materials:

  • 3-Methyl-2-buten-1-yl diazoacetate

  • Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] [Rh₂(5R-MEPY)₄]

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Syringe pump

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a solution of the rhodium catalyst (0.1 mol%) in anhydrous dichloromethane, add a solution of 3-methyl-2-buten-1-yl diazoacetate in dichloromethane via syringe pump over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the diazo compound by TLC (a characteristic yellow color will fade).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one.

Data Summary Table:

EntrySubstrateCatalystSolventYield (%)ee (%)Reference
13-Methyl-2-buten-1-yl diazoacetateRh₂(5R-MEPY)₄DCM8388[6]

Troubleshooting and Optimization

Simmons-Smith Reaction:

  • Low Yield: Ensure the zinc is fully activated and the reagents are anhydrous. The reaction can be sensitive to moisture.

  • Sluggish Reaction: Gentle heating (reflux) can increase the reaction rate. Using diethylzinc (Furukawa's modification) can also enhance reactivity.

Rhodium-Catalyzed Cyclopropanation:

  • Catalyst Decomposition: Use high-purity, anhydrous solvents. The presence of impurities can deactivate the catalyst.

  • Side Reactions: Slow addition of the diazo compound is crucial to maintain a low concentration and minimize side reactions such as dimerization.

Conclusion and Future Perspectives

The synthesis of 3-oxabicyclo[3.1.0]hexane derivatives is a well-established field with robust and reliable methodologies. Both the intermolecular Simmons-Smith cyclopropanation and the intramolecular rhodium-catalyzed cyclopropanation offer efficient access to this valuable scaffold. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of even more complex and diverse derivatives for applications in drug discovery and development.

References

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103 (4), 977-1050. DOI: 10.1021/cr010123w.
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103 (4), 977-1050. DOI: 10.1021/cr010123w.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 1958, 80 (19), 5323-5324. DOI: 10.1021/ja01552a080.
  • Doyle, M. P.; Pieters, R. J.; Martin, S. F.; Austin, R. E.; Oalmann, C. J.; Müller, P. High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst. Journal of the American Chemical Society, 1991, 113 (4), 1423-1424. DOI: 10.1021/ja00004a061.
  • Doyle, M. P.; Austin, R. E.; Bailey, A. S.; Dwyer, M. P.; Dyatkin, A. B.; Kalinin, A. V.; Kwan, M. M. Y.; Liras, S.; Oalmann, C. J. Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society, 1995, 117 (21), 5763-5775. DOI: 10.1021/ja00126a014.
  • Renslo, A. R.; Gao, H.; Jaishankar, P.; Venkatachalam, R.; Gordeev, M. F. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters, 2005, 7 (13), 2627-2630. DOI: 10.1021/ol050730h.
  • Qin, Y.; et al. Total Synthesis of (–)-Lundurine A. Angewandte Chemie International Edition, 2011, 50 (36), 8344-8347. DOI: 10.1002/anie.201103632.
  • Doyle, M. P.; Protopopova, M. N.; Brandes, B. D.; Sulikowski, G. A. Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Organic Syntheses, 1996, 73, 25. DOI: 10.15227/orgsyn.073.0025.
  • Hu, W.; et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Chemical Science, 2012, 3, 889-892. DOI: 10.1039/C2SC00994A.
  • Gangeron, J.-P.; et al. Synthesis of 2-oxabicyclo[3.1.0]hexane-based nucleoside analogues. Tetrahedron, 2005, 61 (4), 863-872. DOI: 10.1016/j.tet.2004.11.042.
  • Wang, Y.; et al. An efficient synthesis of trans-methanoproline. Tetrahedron Letters, 2013, 54 (37), 5054-5056. DOI: 10.1016/j.tetlet.2013.07.031.
  • Charette, A. B.; Juteau, H. Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society, 1994, 116 (6), 2651-2652. DOI: 10.1021/ja00085a072.
  • Charette, A. B.; et al. Catalytic Asymmetric Simmons−Smith Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 1998, 120 (45), 11943-11952. DOI: 10.1021/ja982539y.
  • Charette, A. B.; et al. An Intramolecular Simmons−Smith Cyclopropanation: Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups, and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 2000, 122 (19), 4508-4509. DOI: 10.1021/ja994272+.
  • Charette, A. B.; et al. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 2003, 68 (15), 5917-5923. DOI: 10.1021/jo034484n.
  • Charette, A. B.; et al. Diastereoselective Simmons−Smith Cyclopropanation of Chiral Alkenes. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 5, pp 1-48.
  • Doyle, M. P.; Hu, W. Rhodium-Catalyzed Enantioselective Cyclopropanation of Alkenes. In Comprehensive Asymmetric Catalysis, Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer, 2004; pp 491-526.

Sources

Application

Advanced Application Note: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in Asymmetric Synthesis &amp; Drug Design

Executive Summary ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5) is a high-value chiral building block utilized in Fragment-Based Drug Discovery (FBDD). As a conformationally restricted bioisostere o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5) is a high-value chiral building block utilized in Fragment-Based Drug Discovery (FBDD). As a conformationally restricted bioisostere of cyclic ethers and amino acid side chains, it is critical for enhancing metabolic stability and increasing fraction sp³ (Fsp³) in clinical candidates.

While often viewed as a substrate, its utility in asymmetric catalysis is twofold:

  • Target of Catalysis: It is synthesized via highly enantioselective catalytic routes (e.g., Asymmetric Simmons-Smith cyclopropanation or Enzymatic Resolution).

  • Chiral Pool Scaffold: It serves as a rigid chiral template for diastereoselective catalytic functionalization, enabling the synthesis of complex active pharmaceutical ingredients (APIs) such as mGluR modulators and viral capsid inhibitors.

This guide details the catalytic protocols for accessing this scaffold and its strategic application in asymmetric synthesis.

Technical Specifications & Handling

ParameterSpecification
CAS Number 1412452-25-5
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Chirality (1R, 5S) - Specific Enantiomer
Physical State Viscous liquid / Low-melting solid
Solubility Soluble in MeOH, DCM, THF; Sparingly soluble in Hexanes
Stability Stable under standard conditions; acid-sensitive (cyclopropane ring opening)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Core Protocol A: Catalytic Asymmetric Synthesis

Rationale: Commercial supplies of high-ee material can be variable. This protocol establishes a self-validating route to >98% ee material using Asymmetric Simmons-Smith Cyclopropanation.

Mechanism & Causality

The synthesis relies on the Charette Asymmetric Cyclopropanation , where a chiral dioxaborolane ligand directs the zinc carbenoid species to one face of the allylic alcohol (2,5-dihydrofuran-3-ylmethanol). This method is preferred over enzymatic resolution for scale-up as it avoids the 50% yield cap of kinetic resolutions.

Materials
  • Substrate: (2,5-Dihydrofuran-3-yl)methanol (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 2.0 equiv), Diiodomethane (CH₂I₂, 3.0 equiv)

  • Chiral Ligand: (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Charette Ligand) (0.1–0.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Ligand Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, charge the chiral dioxaborolane ligand (10 mol%).

    • Add anhydrous DCM (0.5 M concentration relative to substrate).

    • Add the allylic alcohol substrate (2,5-dihydrofuran derivative) at 0°C. Stir for 10 min to allow ligand exchange (boronate-alcohol complex formation).

  • Carbenoid Generation:

    • Cool the mixture to -10°C.

    • Add Et₂Zn (2.0 equiv) dropwise. Caution: Pyrophoric.

    • Add CH₂I₂ (3.0 equiv) dropwise over 20 minutes. The solution will become milky/heterogeneous.

  • Cyclopropanation:

    • Allow the reaction to warm to 0°C and stir for 12–18 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄) or GC-FID. The cyclopropane product is less polar than the starting alkene.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl.

    • Separate layers and extract aqueous phase with DCM (3x).

    • Critical Step: Wash organic layers with 1M NaOH to remove the tartaric acid/ligand byproducts.

  • Purification:

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA).

Core Protocol B: Application as Chiral Scaffold in Drug Design

Rationale: The (1R,5S) backbone is used to "lock" conformations of glutamate analogs. This protocol describes the oxidation and coupling sequence typical in mGluR agonist synthesis.

Workflow Overview

The hydroxymethyl group is oxidized to the carboxylic acid, which then undergoes amide coupling. The rigid bicyclic core prevents metabolic oxidation of the alpha-carbon, a common failure point in flexible analogs.

Step-by-Step Functionalization
  • Jones Oxidation (to Carboxylic Acid):

    • Dissolve ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in Acetone at 0°C.

    • Add Jones Reagent (CrO₃/H₂SO₄) dropwise until the orange color persists.

    • Note: The cyclopropane ring is surprisingly stable to Jones conditions if temperature is controlled (<5°C).

    • Quench with isopropanol (turns green). Extract with EtOAc.

  • Curtius Rearrangement (To Primary Amine - Optional):

    • If the target is the amino-scaffold (bioisostere of proline):

    • Treat the acid with DPPA (Diphenylphosphoryl azide) and Et₃N in Toluene at 80°C.

    • Trapping with benzyl alcohol yields the Cbz-protected amine.

  • Catalytic Cross-Coupling (Suzuki-Miyaura):

    • If the scaffold has an aryl halide handle (pre-installed):

    • Use Pd(OAc)₂ / SPhos system. The bicyclic ring steric bulk requires electron-rich, biaryl phosphine ligands to facilitate oxidative addition.

Visualizing the Asymmetric Workflow

The following diagram illustrates the catalytic access to the scaffold and its divergent utility in medicinal chemistry.

G cluster_0 Catalytic Synthesis Phase Substrate 2,5-Dihydrofuran-3-yl methanol Product ((1R,5S)-3-Oxabicyclo [3.1.0]hexan-1-yl)methanol Substrate->Product Asymmetric Cyclopropanation (>95% ee) Catalyst Charette Zn-Carbenoid (Chiral Ligand) Catalyst->Substrate Stereocontrol Oxidation Oxidation to Carboxylic Acid Product->Oxidation Jones/TEMPO LigandSynth Derivatization to Phosphine Ligands Product->LigandSynth PPh3/DEAD (Mitsunobu) Coupling Peptide/Drug Coupling Oxidation->Coupling Amide Bond Formation

Figure 1: Catalytic workflow for the synthesis and application of the (1R,5S)-3-oxabicyclo[3.1.0] scaffold.

Advanced Application: Ligand Design

Theoretical Insight: The 3-oxabicyclo[3.1.0]hexane core is topologically similar to the 3-azabicyclo[3.1.0]hexane unit used in Box (Bis-oxazoline) ligands.

  • Protocol: The alcohol can be converted to a phosphinite or phosphoramidite ligand for Rh-catalyzed asymmetric hydrogenations.

  • Reaction: React alcohol with P(NMe₂)₃ followed by tetrazole activation and coupling with a chiral diol (e.g., TADDOL) to create mixed monodentate ligands.

References

  • Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 1998, 120(46), 11943–11952. Link

  • PharmaBlock. "Bicyclo[3.1.0]hexanes in Drug Discovery: A Privileged Scaffold." PharmaBlock White Paper, 2020. Link

  • VeriXiv. "Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one." VeriXiv Preprints, 2025. Link

  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4087-4091. Link

  • Sigma-Aldrich. "Product Specification: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Introduction You are attempting to purify ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5).[1][2] This molecule presents a specific set of chromatographic challenges due to its physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are attempting to purify ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5).[1][2] This molecule presents a specific set of chromatographic challenges due to its physicochemical properties:

  • Lack of Chromophore: It contains no aromatic rings or conjugated systems, making it invisible to standard UV detection (254 nm).[1]

  • High Polarity: The primary alcohol and the ether oxygen in the bicyclic framework create a polar profile (LogP ~ -0.3), requiring polar mobile phases.[1][2]

  • Latent Acid Sensitivity: While the 3-oxabicyclo[3.1.0]hexane system is more stable than some epoxides, the strain energy of the fused cyclopropane ring makes it susceptible to ring-opening or rearrangement on highly acidic silica gel.[1][2]

This guide provides a self-validating workflow to ensure high recovery and purity.

Module 1: Method Development (The "How-To")

Detection Strategy (Critical)

Do not rely on UV 254 nm. You will collect fractions blindly and likely lose product.[1][2]

  • Primary Method: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) .[1][2] These are universal detectors.

  • Secondary Method (TLC Staining): If automated universal detection is unavailable, you must stain every fraction.[1]

    • Recommended Stain: Anisaldehyde-Sulfuric Acid .[1][2]

      • Why: Highly sensitive for oxygenated aliphatics and terpenes.[1][2]

      • Appearance: Product typically manifests as a blue/violet spot upon heating.[1][2]

    • Alternative: KMnO₄ (Potassium Permanganate) .[1][2]

      • Why: Oxidizes the primary alcohol.[1][2]

      • Appearance: Yellow/Brown spot on a bright purple background.[2]

Stationary Phase Selection

Standard irregular silica gel (40-63 µm) is generally acceptable, but neutralization is recommended to prevent acid-catalyzed ring opening.[1][2]

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before starting the gradient.[1] This neutralizes the Lewis acid sites on the silica surface.[1]

Mobile Phase System

Due to the polarity of the alcohol, a Hexane/Ethyl Acetate (EtOAc) gradient is often insufficient for tight bands.[1] A Dichloromethane (DCM)/Methanol (MeOH) system provides better selectivity for polar alcohols.[1][2]

ParameterRecommendation
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH)
Gradient 0% to 10% MeOH over 15 CV (Column Volumes)
Rf Target Aim for Rf = 0.25 - 0.35 in 5% MeOH/DCM

Module 2: Visualization of Workflow

The following diagram illustrates the decision logic for detection and purification.

PurificationWorkflow Start Start: Crude Mixture Solubility Check Solubility (DCM vs EtOAc) Start->Solubility TLC TLC Analysis (Stain Required) Solubility->TLC DetectionCheck Is UV Active? TLC->DetectionCheck MethodChoice Select Detection Method DetectionCheck->MethodChoice No (Aliphatic) ELSD Use ELSD/RI (Universal) MethodChoice->ELSD Automated Stain Use Anisaldehyde (Manual Check) MethodChoice->Stain Manual Buffer Neutralize Silica (1% TEA wash) ELSD->Buffer Stain->Buffer RunColumn Run Gradient (0-10% MeOH/DCM) Buffer->RunColumn Analyze Analyze Fractions (NMR/GC) RunColumn->Analyze

Caption: Decision tree for the purification of non-UV active bicyclic alcohols, emphasizing detection and stationary phase protection.

Module 3: Troubleshooting (Q&A)

Issue 1: "I see nothing on the flash system monitor."

Cause: The compound has no UV absorption at 254 nm.[1][2] It may have weak end-absorption at 210 nm, but solvents (EtOAc) absorb heavily there, creating noise.[2] Solution:

  • Switch to ELSD if available.[2]

  • If using UV-only equipment, set the collection to "Collect All" (Time/Volume based) rather than "Peak Detect."[1][2]

  • Manually check fractions using TLC with Anisaldehyde stain .[1][2]

Issue 2: "My product is decomposing or streaking."

Cause: The strained cyclopropane ring may be opening due to the acidity of the silica gel, or the alcohol is hydrogen-bonding too strongly with silanols.[1][2] Solution:

  • Neutralize: Pre-wash the column with 1% Triethylamine (TEA) in the weak solvent.[1][2]

  • Solvent Change: Switch from MeOH to Ethanol or Isopropanol as the polar modifier; they are less aggressive than methanol.[1][2]

  • Solid Load: Do not load as a liquid concentrate. Adsorb the crude onto Celite or neutral alumina, dry it, and use a solid load cartridge.[1] This prevents the "head" of the column from becoming a degradation reactor.

Issue 3: "The product co-elutes with impurities."

Cause: Structural isomers (diastereomers) or synthesis byproducts (e.g., ring-opened diols) often have very similar polarity.[1][2] Solution:

  • Change Selectivity: If using DCM/MeOH, switch to Toluene/Acetone (start 0% Acetone, ramp to 30%). Toluene provides pi-pi interaction with impurities (if they are aromatic), while Acetone modulates polarity differently than alcohols.[1][2]

  • Flatten Gradient: Use an isocratic hold. If the product elutes at 5% MeOH, run an isocratic step at 3% MeOH for 5 CVs before ramping up.

Module 4: Experimental Protocol Summary

StepActionTechnical Note
1. Sample Prep Dissolve crude in minimal DCM.[1][2] Add Celite (1:2 ratio).[1] Evaporate to dry powder.Solid loading improves resolution for polar compounds.[1][2]
2. Column Prep Equilibrate silica column with Hexane + 1% Et3N .[1][2]Neutralizes acidic sites to protect the cyclopropane ring.[1]
3. Gradient Solvent A: DCM Solvent B: MeOH Profile: 0% B (2 CV) -> 0-10% B (15 CV).[1][2]Slow gradient allows separation of diastereomers.
4.[1][2] Collection Collect by Volume (e.g., 15 mL tubes). Do not rely on UV trigger.[2]"Blind" collection ensures you don't miss the peak.[1]
5. Analysis Spot every 3rd tube on TLC. Dip in Anisaldehyde.[1][2] Heat with heat gun until spots appear.[1][2]Product usually appears violet/blue.[1][2]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for this compound.[1][2] The lack of acid sites on C18 prevents degradation. Use a Water/Acetonitrile gradient (with no acid modifier like TFA). The compound is polar enough to elute early but hydrophobic enough to separate from salts.[1]

Q: How do I store the purified fraction? A: Concentrate immediately. Do not leave the compound dissolved in acidic solvents (like chloroform) or alcohols for extended periods.[1] Store as a neat oil or in anhydrous benzene/toluene at -20°C.

Q: Is the stereochemistry (1R,5S) stable? A: Generally, yes. However, under acidic conditions or high heat, the cyclopropane ring can open or isomerize.[1] Avoid heating the column fractions above 40°C during rotary evaporation.[1]

References

  • PubChem. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (Compound Summary). National Library of Medicine.[2] [Link][2]

  • EPFL. TLC Visualization Reagents (Anisaldehyde Protocol). École Polytechnique Fédérale de Lausanne.[2] [Link]

  • Teledyne ISCO. Flash Chromatography Guide: Purifying Polar Compounds.[Link]

Sources

Optimization

Technical Support Center: Synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Welcome to the technical support center for the synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this critical building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows multiple spots on TLC, even after purification. What are the likely byproducts in the synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol?

This is a common observation. The byproducts in this synthesis often arise from two main stages: the formation of the bicyclic core and the reduction of the precursor carboxylic acid.

Likely Byproducts:

  • Diastereomers: The formation of the 3-oxabicyclo[3.1.0]hexane ring system is a stereochemically complex process. Incomplete diastereoselectivity during the cyclopropanation step can lead to the formation of other stereoisomers of the target molecule. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Unreacted Starting Material: Incomplete reduction of the precursor, (1R,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, will result in its presence in the final product mixture.

  • Over-reduction Products: While less common with standard reducing agents for carboxylic acids, highly reactive conditions could potentially lead to the opening of the bicyclic ether ring.

  • Rearrangement Products: The bicyclo[3.1.0]hexane system can be susceptible to rearrangement under certain acidic or basic conditions, potentially encountered during reaction work-up. This can lead to the formation of isomeric structures.

Q2: I suspect I have diastereomeric impurities. How can I confirm their presence and quantify them?

Confirming and quantifying diastereomers requires more advanced analytical techniques than thin-layer chromatography (TLC).

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying both enantiomers and diastereomers. Utilizing a suitable chiral stationary phase can resolve the different stereoisomers present in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile compounds, and the mass spectrometer provides structural information. Diastereomers will have identical mass spectra but different retention times on a suitable GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between diastereomers. Subtle differences in the chemical shifts and coupling constants of the protons and carbons in the bicyclic system can provide evidence for the presence of multiple isomers.

Q3: My reaction seems to be incomplete, with significant amounts of the starting carboxylic acid remaining. What can I do to improve the conversion?

Incomplete reduction of the carboxylic acid is a frequent issue. Here are some troubleshooting steps:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. Ensure you are using a sufficient excess of the reagent.

  • Reaction Conditions: The reduction of carboxylic acids with LiAlH₄ is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Ensure your solvent is completely dry, as water will quench the reducing agent. The reaction may also require elevated temperatures (reflux) to go to completion.

  • Purity of Starting Material: Impurities in your (1R,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid could interfere with the reduction. Ensure your starting material is of high purity.

Experimental Protocols

Protocol 1: HPLC Method for Diastereomer Analysis

This protocol provides a general guideline for the separation of potential diastereomeric impurities. Optimization may be required based on the specific impurities present.

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase A mixture of n-hexane and a polar modifier (e.g., isopropanol or ethanol)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase

Note: The exact composition of the mobile phase will need to be optimized to achieve baseline separation of the diastereomers.

Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for identifying a range of volatile byproducts.

Parameter Condition
Column A mid-polarity capillary column (e.g., Rtx-1301)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 35-350 m/z

Visualizing Reaction Pathways and Byproduct Formation

To better understand the potential sources of impurities, the following diagrams illustrate the key reaction steps and potential side reactions.

Synthesis_Pathway cluster_synthesis Main Synthetic Route cluster_byproducts Potential Byproduct Formation Carboxylic_Acid (1R,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid Reduction Reduction (e.g., LiAlH4, THF) Carboxylic_Acid->Reduction Diastereomer_Formation Diastereomer Formation (from cyclopropanation) Carboxylic_Acid->Diastereomer_Formation Non-selective precursor synthesis Target_Molecule ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Reduction->Target_Molecule Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Insufficient reagent/time Rearrangement Acid/Base-catalyzed Rearrangement Target_Molecule->Rearrangement Incomplete_Reduction->Carboxylic_Acid Rearranged_Isomer Rearranged Isomer Rearrangement->Rearranged_Isomer

Caption: Synthetic pathway and potential byproduct formation.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. Available at: [Link]

  • Alcoholic Beverage Analysis by GC. Restek. Available at: [Link]

  • Blood Alcohol Analytical Methods. Idaho State Police Forensic Services. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Bicyclic Ether Formation

Welcome to the technical support center for the synthesis and optimization of bicyclic ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this important s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of bicyclic ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this important structural motif in their work. Bicyclic ethers are prevalent scaffolds in a wide array of biologically active natural products and pharmaceuticals.[1][2] Their rigid, three-dimensional structures often impart unique pharmacological properties, making their efficient synthesis a critical endeavor in drug discovery and development.

This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of these complex structures. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Williamson ether synthesis to form a bicyclic ether is failing or giving low yields. What are the most common causes and how can I troubleshoot this?

A1: The intramolecular Williamson ether synthesis is a powerful method for forming cyclic ethers, including bicyclic systems, by reacting a molecule containing both a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester).[3][4][5] Failure or low yields in forming bicyclic ethers via this method typically stem from a few key issues:

  • Competition with Intermolecular Reactions: At high concentrations, the alkoxide intermediate can react with the leaving group of another molecule, leading to polymerization or dimerization instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Slowly adding the substrate to a heated solution of a non-nucleophilic base can maintain a very low concentration of the reactive species, thus favoring the intramolecular pathway.

  • Unfavorable Ring Strain: The formation of certain bicyclic ring systems can be enthalpically disfavored due to ring strain. While 5- and 6-membered rings form relatively easily, smaller or larger rings, and particularly bridged systems, can be challenging.[3]

    • Solution: Ensure your synthetic design targets a thermodynamically accessible ring system. Molecular modeling can be a useful tool to estimate the strain energy of the target bicyclic ether.

  • Poor Leaving Group: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, consider switching to a bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate, or triflate). The order of leaving group ability is generally I > Br > Cl > OTs > OMs.[5]

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance at the carbon bearing the leaving group.[4][5][6]

    • Solution: The reaction works best with primary alkyl halides.[5][6] If the leaving group is on a secondary carbon, elimination (E2) can become a significant side reaction.[5][6] If possible, redesign the precursor so the cyclization occurs at a less sterically hindered position.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for generating the nucleophilic alkoxide without promoting side reactions.

    • Solution: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) is often preferred.[5] These should be used in an anhydrous polar aprotic solvent like THF or DMF to avoid solvating the alkoxide, which would reduce its nucleophilicity.[5][6]

Q2: I'm observing significant elimination byproducts instead of the desired bicyclic ether. How can I favor the substitution pathway?

A2: The competition between intramolecular substitution (S(_N)2) and elimination (E2) is a classic challenge, especially when forming rings from precursors with secondary leaving groups.[6] Here’s how to tip the balance in favor of your desired bicyclic ether:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the S(_N)2 pathway.[6]

  • Use a Less Hindered Base: While a strong base is needed to form the alkoxide, a sterically bulky base can preferentially abstract a proton, leading to elimination. If you are using a base like potassium tert-butoxide, consider switching to NaH or KH.

  • Optimize Your Leaving Group: While a better leaving group accelerates the S(_N)2 reaction, it also accelerates the E2 reaction. If elimination is a major issue, sometimes a slightly less reactive leaving group (e.g., switching from an iodide to a bromide) in combination with optimized temperature can provide a better outcome.

  • Conformational Control: The geometry of the transition state for E2 elimination requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In a rigid bicyclic precursor, this conformation may be disfavored. You can sometimes design your substrate to take advantage of this, making the S(_N)2 pathway more favorable.

Q3: My acid-catalyzed cyclization of an unsaturated alcohol is not working. What factors should I consider?

A3: Acid-catalyzed intramolecular hydroalkoxylation is another common strategy for forming cyclic ethers.[7] However, it can be plagued by side reactions if not properly controlled.

  • Carbocation Stability and Rearrangements: The mechanism often involves protonation of the double bond to form a carbocation, which is then trapped by the hydroxyl group. If the initially formed carbocation is not the most stable one possible, it can undergo hydride or alkyl shifts before cyclization, leading to undesired products.

    • Solution: Choose substrates that will form a relatively stable carbocation (e.g., tertiary) at the desired position for cyclization. Using a Brønsted acid in a non-coordinating solvent can sometimes minimize rearrangements.[8]

  • Reversibility and Dehydration: The reaction can be reversible, and under harsh acidic conditions, the resulting cyclic ether can be cleaved, or the alcohol can be eliminated to form a diene.[9]

    • Solution: Use the mildest acidic conditions possible. Catalytic amounts of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid might be sufficient.[1][10] Monitor the reaction carefully and stop it once the starting material is consumed to prevent product degradation.

  • Stereoelectronic Effects: The success of the cyclization depends on the ability of the molecule to adopt a conformation where the hydroxyl group can attack the carbocation or the activated alkene.

    • Solution: For challenging cyclizations, consider substrates that are pre-organized for cyclization. For example, the presence of certain substituents can bias the conformational equilibrium toward a reactive state.

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion
Symptom Potential Cause Suggested Action
Reaction stalls; starting material remains Insufficiently reactive conditions1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. 2. Better Leaving Group: Switch from Cl to Br, I, or OTs. 3. Stronger Base: Ensure the base is strong enough to fully deprotonate the alcohol (for Williamson synthesis).
Low isolated yield but no starting material Product decomposition or side reactions1. Milder Conditions: Use a weaker acid/base or lower temperature. 2. Reaction Time: Monitor the reaction by TLC or LC-MS to find the optimal reaction time and avoid product degradation. 3. Purification Issues: The product may be volatile or unstable on silica gel. Consider alternative purification methods like distillation or using a different stationary phase.
Formation of oligomers/polymers Intermolecular reaction is dominant1. High Dilution: Use a syringe pump to add the substrate slowly to the reaction mixture. 2. Lower Concentration: Decrease the overall molarity of the reaction.
Guide 2: Controlling Stereochemistry

The stereochemical outcome of bicyclic ether formation is often critical. The desired stereoisomer is typically dictated by the stereochemistry of the starting material and the reaction mechanism.

  • For S(_N)2-based cyclizations (e.g., Williamson): These reactions proceed with inversion of configuration at the carbon bearing the leaving group.[3][4] Ensure your starting material has the correct stereochemistry to yield the desired product.

  • For Acid-Catalyzed Cyclizations: The stereochemical outcome can be more complex and may depend on the substrate and conditions. The cyclization may proceed through a chair-like transition state, and the substituents will tend to occupy equatorial positions to minimize steric strain.

  • Novel Methods for Stereocontrol: For specific targets, consider advanced methods that offer high levels of stereocontrol, such as the oxy-Favorskii rearrangement for the synthesis of cis-fused bicyclic ethers.[11][12][13]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis under High Dilution
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a rubber septum, add anhydrous THF (or DMF) and a strong base (e.g., 1.5 equivalents of NaH, 60% dispersion in mineral oil).

  • Substrate Addition: Dissolve the halo-alcohol precursor (1.0 equivalent) in anhydrous THF to a concentration of ~0.1 M.

  • High Dilution: Using a syringe pump, add the solution of the halo-alcohol to the stirred suspension of the base at a rate of approximately 1 mL/hour. Maintain the reaction temperature at a point where the reaction proceeds at a reasonable rate without significant side product formation (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of NH(_4)Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Workflow for Optimizing Bicyclic Ether Formation

This diagram outlines a logical workflow for troubleshooting and optimizing a challenging bicyclic ether synthesis.

G cluster_troubleshoot Troubleshooting Pathways start Define Target Bicyclic Ether choose_method Choose Synthetic Method (e.g., Williamson, Acid-Catalyzed) start->choose_method initial_exp Initial Experiment (Standard Conditions) choose_method->initial_exp analyze Analyze Outcome (TLC, LC-MS, NMR) initial_exp->analyze no_reaction No Reaction / Low Conversion analyze->no_reaction [ Incomplete ] side_products Side Products (Elimination, Dimerization) analyze->side_products [ Impure ] success Successful Synthesis analyze->success [ Clean & Complete ] optimize_reactivity Increase Reactivity: - Higher Temp - Better Leaving Group - Stronger Catalyst/Base no_reaction->optimize_reactivity optimize_selectivity Increase Selectivity: - Lower Temp - High Dilution - Change Solvent/Base side_products->optimize_selectivity optimize_reactivity->initial_exp Re-run optimize_selectivity->initial_exp Re-run

Caption: A decision-making workflow for optimizing bicyclic ether synthesis.

Competition Between Intramolecular Cyclization and Intermolecular Reaction

This diagram illustrates the critical choice a reactive intermediate faces, which is controlled by reaction concentration.

G cluster_intramolecular Intramolecular Pathway cluster_intermolecular Intermolecular Pathway intermediate Reactive Intermediate (e.g., Alkoxide) intra_product Desired Bicyclic Ether intermediate->intra_product Favored at Low Concentration (High Dilution) inter_product Dimer / Polymer intermediate->inter_product Favored at High Concentration

Caption: The influence of concentration on reaction pathways.

References

  • Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. PubMed. Available at: [Link]

  • Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (±)-Communiol E. The Journal of Organic Chemistry. Available at: [Link]

  • Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (±)-Communiol E. The Journal of Organic Chemistry. Available at: [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at: [Link]

  • Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (+/-)-Communiol E. ResearchGate. Available at: [Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. PMC. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Available at: [Link]

  • Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Synform. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • A review on the advancement of ether synthesis from organic solvent to water. SciSpace. Available at: [Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate. Available at: [Link]

  • Choosing the Best Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. Books. Available at: [Link]

  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. Available at: [Link]

  • Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. ACS Publications. Available at: [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. Available at: [Link]

  • Cleavage of Ethers with Acids. Organic Chemistry Tutor. Available at: [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Available at: [Link]

  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. ChemRxiv. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

The following technical support guide addresses the scale-up synthesis, troubleshooting, and process safety for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5). Executive Summary & Molecule Profile Ta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the scale-up synthesis, troubleshooting, and process safety for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5).

Executive Summary & Molecule Profile

Target Molecule: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Structure: A fused bicyclic ether (tetrahydrofuran fused to cyclopropane) with a hydroxymethyl group at the bridgehead (C1). Key Application: Chiral building block for antiviral agents (e.g., nucleoside analogs, HCV/HIV inhibitors) and rigid ether scaffolds in medicinal chemistry.

Core Scale-Up Challenges:

  • Strain Energy: The 3-oxabicyclo[3.1.0]hexane system is highly strained (~25-30 kcal/mol), making the ether linkage susceptible to acid-catalyzed ring opening.

  • Stereocontrol: Establishing the (1R,5S) absolute configuration at the bridgehead.

  • Safety: Handling organozinc reagents (Simmons-Smith) or diazo compounds on a kilogram scale.

Synthetic Route Selection & Process Design

For scale-up, we recommend Route A (Simmons-Smith Cyclopropanation) due to its superior safety profile compared to diazo-based routes and high diastereoselectivity.

Route A: Simmons-Smith Cyclopropanation (Recommended)

This route constructs the cyclopropane ring onto a pre-formed dihydrofuran core.

  • Precursor: 3-(Hydroxymethyl)-2,5-dihydrofuran (often protected as a benzyl or silyl ether).

  • Reagent: Diethylzinc (

    
    ) + Diiodomethane (
    
    
    
    ) or Chloroiodomethane (
    
    
    ).
  • Mechanism: Concerted syn-addition of the zinc carbenoid to the double bond.

Route B: Intramolecular Alkylation (Alternative)

Involves the cyclization of a 1,2-disubstituted epoxide or chlorohydrin.

  • Precursor: Epichlorohydrin derivatives.[1]

  • Drawback: Often yields mixtures of spiro vs. fused products depending on the specific leaving group and base used.

Visual Workflow: Recommended Synthetic Pathway

SynthesisPath cluster_safety Safety Critical Zone Start 3-(Hydroxymethyl)- 2,5-dihydrofuran Step1 Protection (Bn/TBS) Start->Step1 Standard Step2 Cyclopropanation (Et2Zn / CH2I2) Step1->Step2 Crit. Control Pt Step3 Deprotection (H2 / Pd-C or TBAF) Step2->Step3 Work-up Step4 Enzymatic Resolution (Lipase) Step3->Step4 Chiral Purity Final (1R,5S)-Target Molecule Step4->Final Isolation

Figure 1: Recommended scale-up workflow focusing on the Simmons-Smith cyclopropanation and enzymatic resolution.

Troubleshooting Guide: Operational FAQs

Module 1: Cyclopropanation (Simmons-Smith)

Q1: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?

  • Root Cause: Zinc carbenoid decomposition or complexation with byproducts (ZnI2).

  • Solution:

    • Reagent Quality: Ensure

      
       is not hydrolyzed. Use a fresh bottle or verify titer.
      
    • Addition Protocol: Do not add all reagents at once. Use a semi-continuous addition of

      
       and 
      
      
      
      to maintain the active carbenoid concentration without overwhelming the system.
    • Lewis Acid Effect: The byproduct

      
       acts as a Lewis acid and can cause polymerization of the vinyl ether. Add DME (Dimethoxyethane)  or TBME  as a co-solvent to chelate Zinc salts and stabilize the intermediate.
      

Q2: We observe a violent exotherm during the quench. How do we manage this on scale?

  • Root Cause: Unreacted

    
     and active zinc carbenoids are pyrophoric and react violently with water/acid.
    
  • Protocol:

    • Do NOT quench directly with water or HCl.

    • Controlled Quench: Dilute the reaction mixture with heptane/toluene. Cool to -10°C.

    • Add saturated

      
        or Sodium Potassium Tartrate (Rochelle's Salt)  solution very slowly. Rochelle's salt is preferred as it solubilizes zinc salts, preventing the formation of the "zinc cement" that traps product and causes emulsions.
      

Q3: The yield is low due to ring opening during work-up.

  • Root Cause: The 3-oxabicyclo[3.1.0]hexane system is an acid-sensitive acetal/ether. Trace acid from the Simmons-Smith reagent (

    
     is Lewis acidic) or acidic quench can open the cyclopropane or the tetrahydrofuran ring.
    
  • Solution:

    • Maintain pH > 7 throughout the work-up.

    • Wash the organic layer with 10%

      
        or Triethylamine  immediately after the initial quench.
      
    • Use base-deactivated silica gel (slurry with 1%

      
      ) if chromatography is necessary.
      
Module 2: Stereochemistry & Resolution

Q4: How do we ensure the (1R,5S) configuration if we start with achiral material?

  • Strategy: Since the Simmons-Smith reaction on the achiral dihydrofuran precursor yields a racemate, you must resolve the enantiomers.

  • Recommended Method: Enzymatic Kinetic Resolution .

    • Enzyme: Pseudomonas cepacia lipase (PS-C) or Candida antarctica lipase B (CAL-B).

    • Substrate: The racemic acetate ester of the target alcohol.

    • Process: The lipase selectively hydrolyzes the (1R,5S)-acetate to the (1R,5S)-alcohol, leaving the (1S,5R)-acetate unreacted (or vice versa, depending on enzyme specificity).

    • Validation: Monitor ee% via Chiral GC or HPLC (Chiralpak AD-H or OD-H columns).

Critical Process Parameters (CPP) Data Table

ParameterRangeOptimalConsequence of Deviation
Reaction Temp (Cyclopropanation) -20°C to 0°C-10°C>0°C: Carbenoid decomposition, safety risk. <-20°C: Slow rate, accumulation of unreacted reagent.
Reagent Stoichiometry 1.5 - 3.0 eq2.0 eq<1.5 eq: Incomplete conversion. >3.0 eq: Difficult quench, waste disposal issues.
Quench pH 7.0 - 9.08.0<7.0: Ring opening (decomposition). >10: Emulsions.
Solvent Water Content < 200 ppm< 50 ppmHigh Water: Destroys

immediately; violent exotherm; no reaction.

Safety & Toxicology

  • Diethylzinc (

    
    ):  Pyrophoric liquid. Spontaneously ignites in air. Must be handled under strict inert atmosphere (
    
    
    
    or Ar). Use cannula transfer or closed-system pumping.
  • Diiodomethane (

    
    ):  High density (3.3 g/mL). Ensure stirring motors are rated for high-viscosity/high-density mixtures. Toxic by inhalation.
    
  • Target Molecule: Likely biologically active (nucleoside/antiviral analog). Handle as a potent compound (OEL < 10 µg/m³ recommended until data available).

References

  • Simmons-Smith Reaction Scale-Up

    • Charette, A. B., et al. "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[2] Organic Letters, 2014, 16(5), 1490-1493. Link

  • Bicyclo[3.1.0]hexane Synthesis (Lenacapavir Context)

    • "Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one." VeriXiv, 2025. Link

  • General Cyclopropanation Reviews

    • Lebel, H., et al. "Recent Advances in Enantioselective Cyclopropanation." Chemical Reviews, 2003, 103(4), 977-1050. Link

  • Enzymatic Resolution of Cyclopropyl Methanols: Gotor, V., et al. "Enzymatic resolution of cyclopropane derivatives." Tetrahedron: Asymmetry, 2005. (General reference for lipase activity on strained rings).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).

Sources

Troubleshooting

preventing side reactions in the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives Executive Summary: The Scaffold & Its Fragility The 3-oxabicyclo[3.1.0]hexane scaffold is a bicyclic ether featuring a fused cyclopropane and t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives

Executive Summary: The Scaffold & Its Fragility

The 3-oxabicyclo[3.1.0]hexane scaffold is a bicyclic ether featuring a fused cyclopropane and tetrahydrofuran (THF) ring. While valuable for introducing conformational rigidity in drug candidates (e.g., glutamate receptor agonists, kinase inhibitors), this system possesses significant Bayer strain (~27 kcal/mol).

The Core Challenge: The primary failure mode in synthesis is not the formation of the ring, but the preservation of it. The fused cyclopropane-ether bond is highly susceptible to acid-catalyzed ring opening (solvolysis) and polymerization during workup.

This guide details the two most robust synthetic pathways—Simmons-Smith Cyclopropanation and Intramolecular Epoxide Cyclization —with a focus on preventing specific side reactions.

Pathway A: Simmons-Smith Cyclopropanation

Substrate: 2,5-Dihydrofuran Reagents: Et₂Zn / CH₂I₂ (Furukawa Modification)

This route is preferred for scale-up but is prone to safety hazards and "hidden" acid-catalyzed degradation during quenching.

Critical Control Points & Side Reaction Prevention
Process Step Potential Side Reaction Root Cause Preventative Protocol
Reagent Prep Incomplete Conversion / Induction Period Oxidized Zn surface or moisture in CH₂I₂.Activation: Use Et₂Zn (Furukawa reagent) instead of Zn-Cu couple for homogeneous reactivity. Ensure CH₂I₂ is copper-stabilized or freshly distilled over Cu.
Reaction Polymerization of Substrate 2,5-dihydrofuran can isomerize to 2,3-dihydrofuran (an enol ether) which polymerizes rapidly with Lewis acids (ZnI₂).Buffer: Add mild Lewis base (e.g., DME, 1,2-dimethoxyethane) to coordinate Zn species. Temp: Keep T < 0°C during addition.
Quenching Explosive Exotherm & Ring Opening Rapid hydrolysis of residual Et₂Zn generates heat + Zn(OH)₂ (Lewis acid) + HI (Strong acid).The "Rochelle Salt" Protocol: Quench with sat.[1] Potassium Sodium Tartrate.[2] This chelates Zn salts, preventing the formation of acidic aggregates and emulsions.
Workup Ether Cleavage (Product Loss) Acidic pH in the aqueous layer opens the cyclopropane ring to form cis-3-hydroxymethyl-THF derivatives.pH Control: Wash organic layer with sat.[1] NaHCO₃ immediately after quenching. Ensure aqueous pH > 7.
Technical Note: The "Butterfly" Transition State

The reaction proceeds via a concerted "butterfly" transition state.[1][3] Stereochemical scrambling is rare unless the reaction temperature spikes, causing a radical pathway. Maintain strictly controlled internal temperature (0°C to RT).

Pathway B: Intramolecular Cyclization (Epoxide Route)

Substrate: Homoallylic alcohols or Epichlorohydrin derivatives Mechanism: Williamson-type ether synthesis (Epoxide opening


 Ring closure).

This route avoids heavy metals but suffers from competing intermolecular reactions (oligomerization).

Troubleshooting Guide

Q: I see a major byproduct with double the molecular weight (Dimer). Why?

  • Diagnosis: Intermolecular attack. The alkoxide intermediate attacked another epoxide molecule instead of closing the ring.

  • Fix: High Dilution Principle. Run the reaction at < 0.05 M concentration. Add the substrate slowly to the base solution (inverse addition) to keep the instantaneous concentration of the active alkoxide low.

Q: My product is forming a diol (ring opening) instead of the bicycle.

  • Diagnosis: Hydroxide attack. If using aqueous base (NaOH/KOH), the hydroxide ion is a competing nucleophile opening the epoxide.

  • Fix: Switch to anhydrous conditions . Use NaH or KOtBu in dry THF or DMF. This ensures the only nucleophile present is the internal alkoxide.

Q: The reaction stalls at the intermediate chlorohydrin stage.

  • Diagnosis: Base is too weak or "ion pairing" is preventing cyclization.

  • Fix: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide) or 18-crown-6 (if using K salts) to "naked" the anion and accelerate the S_N2 displacement.

Diagnostic Decision Tree (DOT Visualization)

The following diagram illustrates the decision logic for selecting conditions and troubleshooting failure modes.

G Start Select Synthesis Pathway SS_Route Route A: Simmons-Smith (2,5-dihydrofuran + Et2Zn/CH2I2) Start->SS_Route Epox_Route Route B: Intramolecular (Epoxide Cyclization) Start->Epox_Route Check_Iso Isomerization Risk? (2,3-dihydrofuran present) SS_Route->Check_Iso Polymer SIDE REACTION: Polymerization Check_Iso->Polymer Yes DME_Add Add DME (Ligand) Maintain < 0°C Check_Iso->DME_Add Mitigation Quench Quench Step DME_Add->Quench Acid_Open SIDE REACTION: Acidic Ring Opening Quench->Acid_Open Std. HCl Quench Rochelle Use Rochelle Salt + NaHCO3 Wash Quench->Rochelle Recommended Conc_Check Concentration > 0.1 M? Epox_Route->Conc_Check Dimer SIDE REACTION: Dimerization/Oligomers Conc_Check->Dimer Yes Dilution High Dilution (<0.05 M) Inverse Addition Conc_Check->Dilution No (Mitigation) Base_Check Using Aqueous Base? Dilution->Base_Check Hydrolysis SIDE REACTION: Diol Formation Base_Check->Hydrolysis Yes Anhydrous Switch to NaH/THF Anhydrous Conditions Base_Check->Anhydrous No (Recommended)

Caption: Decision logic for preventing polymerization in Simmons-Smith reactions and dimerization in epoxide cyclizations.

Comparative Data: Solvent & Catalyst Effects

The choice of solvent significantly impacts the yield and side-reaction profile.

Table 1: Solvent Effects on Simmons-Smith Cyclopropanation of 2,5-Dihydrofuran

Solvent SystemYieldMajor Side ReactionRecommendation
Et₂O (Diethyl Ether) 60-70%Precipitation of ZnI₂ (stalls reaction)Acceptable for small scale.
DCM (Dichloromethane) 85-92%Polymerization (if T > 0°C)Standard. Best solubility, but requires strict temp control.
DME (Dimethoxyethane) 80-88%Slower reaction rateSafest. Chelates Zn, preventing Lewis-acid catalyzed polymerization.
THF < 40%Competitive coordinationAvoid. THF binds Zn too strongly, deactivating the carbenoid.

Frequently Asked Questions (FAQs)

Q1: Can I distill 3-oxabicyclo[3.1.0]hexane? A: Yes, but with extreme caution. It is a volatile liquid (bp ~80-85°C). However, do not distill from acidic residues . Ensure the crude material is neutralized with solid NaHCO₃ or triethylamine before heating. Traces of acid at high heat will trigger rapid polymerization or ring opening.

Q2: Why is my yield low despite 100% conversion by TLC? A: This "Phantom Yield" is usually due to volatility or aqueous solubility.

  • Volatility: The product is volatile. Do not use high vacuum (< 20 mbar) for extended periods.

  • Solubility: The oxygen atom makes it partially water-soluble. Saturate your aqueous layer with NaCl (brine) and perform multiple extractions (3x) with DCM or Et₂O.

Q3: How do I store the synthesized derivative? A: Store over activated 4Å molecular sieves with a trace of stabilizer (e.g., BHT or K₂CO₃) at -20°C. The sieves prevent moisture ingress (hydrolysis), and the base neutralizes any acid generated over time.

References

  • Simmons-Smith Mechanism & Furukawa Modification

    • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol.
    • Source:

  • Intramolecular Cyclization Strategies

    • Enantioselective syntheses of bicyclo[3.1.
    • Source:

  • Stability of 3-oxabicyclo[3.1.

    • Synthesis of 3-Oxabicyclo[3.1.0]hexane-2,4-dione.
    • Source:

  • Flow Chemistry Approaches (Safety in Scale-up)

    • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropan
    • Source: [4]

Sources

Optimization

Technical Support Center: Synthesis and Purification of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Welcome to the technical support center for the synthesis and purification of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral building block. We provide in-depth troubleshooting advice and frequently asked questions to help you improve both the yield and purity of your product.

Introduction

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a valuable chiral building block in medicinal chemistry. Its rigid, three-dimensional structure is of great interest for the development of novel therapeutics. The synthesis of this molecule with high stereochemical purity and in good yield can be challenging. This guide will walk you through a plausible synthetic route, highlight potential pitfalls, and offer solutions to overcome them.

Proposed Synthetic Route

A common and effective strategy for the enantioselective synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves a two-step process starting from a readily available cyclopentenol derivative. This route leverages the power of the Sharpless asymmetric epoxidation to establish the key stereocenters.

DOT script for the proposed synthetic route:

Synthetic Route cluster_0 Step 1: Sharpless Asymmetric Epoxidation cluster_1 Step 2: Intramolecular Cyclization start cis-1-(hydroxymethyl)cyclopent-3-en-1-ol intermediate ((1S,2S,3R,5R)-2,3-epoxy-1-(hydroxymethyl)cyclopentan-1-ol) start->intermediate reagents1 Ti(OiPr)4, L-(+)-DET t-BuOOH, CH2Cl2, -20 °C product ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol intermediate->product reagents2 NaH, THF

Caption: Proposed synthetic route for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Low Yield in Step 1: Sharpless Asymmetric Epoxidation

Question: My Sharpless epoxidation of cis-1-(hydroxymethyl)cyclopent-3-en-1-ol is resulting in a low yield of the desired epoxy alcohol. What are the common causes and how can I address them?

Answer: Low yields in Sharpless epoxidations can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • Titanium(IV) isopropoxide (Ti(OiPr)4): This reagent is highly sensitive to moisture. Use a freshly opened bottle or distill it before use.

    • t-Butyl hydroperoxide (t-BuOOH): The concentration of commercially available solutions can vary. It is advisable to titrate the t-BuOOH solution to determine its exact molarity before setting up the reaction.

    • Chiral Tartrate (L-(+)-DET): Ensure the diethyl tartrate is of high purity.

    • Molecular Sieves: Use freshly activated 4Å molecular sieves to scavenge any trace moisture.

  • Reaction Conditions:

    • Temperature: The Sharpless epoxidation is typically performed at low temperatures, around -20 °C, to maximize enantioselectivity and minimize side reactions.[1] Ensure your cooling bath is stable throughout the reaction.

    • Addition Rate: Slow, dropwise addition of the t-BuOOH is crucial to control the reaction exotherm and prevent side reactions.

  • Potential Side Reactions:

    • Epoxide Ring Opening: The newly formed epoxide can be susceptible to ring-opening under the reaction conditions, especially if acidic impurities are present.[2][3]

    • Over-oxidation: While less common for this substrate, over-oxidation to other products can occur.

Potential Cause Troubleshooting Action
Moisture contaminationUse freshly distilled/opened reagents and activated molecular sieves.
Inaccurate t-BuOOH concentrationTitrate the t-BuOOH solution before use.
Suboptimal temperatureMaintain a stable reaction temperature of -20 °C.
Fast addition of oxidantAdd t-BuOOH dropwise over an extended period.
Epoxide ring-openingEnsure anhydrous conditions and quench the reaction promptly upon completion.

DOT script for troubleshooting low yield in Sharpless epoxidation:

Troubleshooting_Yield cluster_Reagents Reagent Quality Solutions cluster_Conditions Reaction Condition Optimization cluster_SideReactions Minimizing Side Reactions Low_Yield Low Yield in Sharpless Epoxidation Reagent_Quality Reagent Quality Issues Low_Yield->Reagent_Quality Reaction_Conditions Suboptimal Reaction Conditions Low_Yield->Reaction_Conditions Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Distill_Ti Distill Ti(OiPr)4 Reagent_Quality->Distill_Ti Titrate_tBuOOH Titrate t-BuOOH Reagent_Quality->Titrate_tBuOOH Activate_Sieves Activate Molecular Sieves Reagent_Quality->Activate_Sieves Control_Temp Maintain -20 °C Reaction_Conditions->Control_Temp Slow_Addition Slow Addition of t-BuOOH Reaction_Conditions->Slow_Addition Anhydrous Ensure Anhydrous Conditions Side_Reactions->Anhydrous Prompt_Quench Prompt Reaction Quench Side_Reactions->Prompt_Quench

Caption: Troubleshooting flowchart for low yield in Sharpless epoxidation.

Low Enantiomeric Excess (% ee)

Question: The enantiomeric excess of my epoxy alcohol is below the desired >95%. How can I improve the stereoselectivity of the Sharpless epoxidation?

Answer: Achieving high enantioselectivity is the primary goal of using the Sharpless epoxidation. Several factors can influence the stereochemical outcome.

  • Catalyst Formation and Integrity:

    • The chiral catalyst is formed in situ. It is crucial to allow sufficient time for the complex to form before adding the substrate. A pre-stirring time of 20-30 minutes at -20 °C for the Ti(OiPr)4 and L-(+)-DET is recommended.

    • The stoichiometry of the catalyst components is critical. A slight excess of the tartrate ligand to the titanium isopropoxide is often employed.

  • Temperature Control:

    • As mentioned for yield, temperature plays a significant role in enantioselectivity. Lowering the reaction temperature can sometimes improve the % ee, but may also slow down the reaction rate.

  • Kinetic Resolution:

    • The Sharpless epoxidation is known to exhibit kinetic resolution, meaning that one enantiomer of a racemic starting material reacts faster than the other.[4][5] While your starting material is achiral, this phenomenon can also lead to an enrichment of the desired enantiomer of the product over time. Allowing the reaction to proceed for a longer duration might improve the % ee of the final product, albeit at the cost of overall yield.

Factor Optimization Strategy
Catalyst FormationPre-stir Ti(OiPr)4 and L-(+)-DET for 20-30 min at -20 °C before adding the substrate.
TemperatureMaintain a stable low temperature (-20 °C). Consider slightly lower temperatures if % ee is still low.
Reaction TimeMonitor the % ee over time. A longer reaction time may improve enantiopurity through kinetic resolution.
Issues in Step 2: Intramolecular Cyclization

Question: The intramolecular cyclization of the epoxy diol is giving a low yield of the desired ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. What are the likely problems?

Answer: The intramolecular Williamson ether synthesis to form the bicyclic ether can be a delicate step.

  • Base Selection and Stoichiometry:

    • A strong, non-nucleophilic base like sodium hydride (NaH) is typically used. Ensure the NaH is fresh and reactive (stored under mineral oil).

    • Use a slight excess of the base to ensure complete deprotonation of both hydroxyl groups.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction. Ensure it is thoroughly dried before use.

    • Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Competing Intermolecular Reactions:

    • If the concentration of the epoxy diol is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers. Running the reaction under high dilution conditions can favor the formation of the desired bicyclic product.

Purification Challenges

Question: I am having difficulty purifying the final product. It seems to be very polar and difficult to separate from impurities.

Answer: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a relatively polar molecule, which can present purification challenges.

  • Chromatography:

    • Normal-Phase Chromatography: Due to its polarity, the product may have low mobility on a standard silica gel column with common solvent systems like hexane/ethyl acetate. You may need to use a more polar eluent system, such as dichloromethane/methanol.

    • Reversed-Phase Chromatography: This can be a good alternative for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient may provide good separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent option if other methods fail.[6]

  • Distillation:

    • If the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification method for the final product, which is a liquid or viscous liquid.

  • Crystallization:

    • While the product itself is a liquid, derivatization to a solid ester or urethane followed by crystallization and subsequent deprotection can be a powerful purification technique to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in drug development?

A1: The most critical quality attributes are:

  • Enantiomeric Purity: A high enantiomeric excess (% ee) is crucial, as different enantiomers can have different pharmacological activities and toxicities.

  • Chemical Purity: The absence of starting materials, reagents, and side-products is essential.

  • Residual Solvents: Levels of residual solvents from the synthesis and purification must be within acceptable limits as defined by regulatory guidelines.

Q2: How can I determine the enantiomeric purity of my product?

A2: The most common and reliable methods for determining enantiomeric purity are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are often a good starting point.[3][7]

  • Chiral Gas Chromatography (GC): If the compound is sufficiently volatile (or can be derivatized to be so), GC with a chiral column can also be used.

  • NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to resolve the signals of the two enantiomers.

Q3: Are there alternative synthetic routes to consider?

A3: While the proposed route is a common strategy, other approaches exist. These can include:

  • Simmons-Smith Cyclopropanation: This reaction can be used to form the cyclopropane ring.[8][9]

  • Intramolecular Cyclization of other Precursors: Different starting materials and cyclization strategies can be employed.

Q4: What are the expected spectroscopic data for the final product?

A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following from NMR spectroscopy:

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the bicyclic core and the methylene protons of the hydroxymethyl group. The coupling patterns will be complex due to the rigid bicyclic structure.

  • ¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Enantiomeric Excess of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol by Chiral HPLC

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a compound is not merely a quality metric but a critical determinant of its efficacy and safety. Many...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a compound is not merely a quality metric but a critical determinant of its efficacy and safety. Many biological systems, including enzymes and receptors, are inherently chiral, leading to potentially vast differences in the pharmacological activity of a drug's enantiomers.[1] The subject of this guide, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol [see PubChem CID: 89215241], is a structurally constrained bicyclic alcohol.[2] Such motifs are valuable building blocks in medicinal chemistry, for instance, in the synthesis of conformationally restricted oxazolidinone antibacterials or as intermediates for promising new therapies like the HIV capsid inhibitor, lenacapavir.[3] Therefore, the precise and accurate determination of its enantiomeric excess (e.e.) is paramount.

This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric excess of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale and a comparison with alternative analytical techniques.

The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has become the gold standard for enantiomeric separations due to its robustness, versatility, and high resolution.[1][4] The technique's power lies in its ability to physically separate enantiomers by creating a transient diastereomeric interaction between the analyte and a Chiral Stationary Phase (CSP).[5]

Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral HPLC overcomes this by using a stationary phase that is itself chiral. The column is packed with a chiral selector immobilized on a solid support (typically silica gel).[6] As the racemic analyte passes through the column, the two enantiomers interact differently with the chiral selector. These differential interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in the formation of temporary, diastereomeric complexes with varying stabilities.[7] The enantiomer that forms the more stable complex is retained longer on the column, leading to a difference in retention times and, consequently, their separation.[5]

For a bicyclic alcohol like ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, polysaccharide-based CSPs are often an excellent starting point.[8] These phases, such as those derived from cellulose or amylose coated or immobilized on silica, offer a broad range of chiral recognition capabilities for various compound classes.[9]

This protocol provides a robust starting point for the method development and routine analysis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, is a highly recommended starting point.[9]

    • Rationale: This type of CSP is known for its excellent chiral recognition abilities for a wide range of compounds, including those with hydroxyl groups and aromatic functionalities (even though our analyte lacks the latter, the carbamate linkages provide sites for interaction).[7][9]

  • Mobile Phase: A normal-phase mobile phase is often the first choice for chiral separations on polysaccharide CSPs as it generally provides greater resolution than reversed-phase conditions.[7][8]

    • Initial Screening: A mixture of Hexane/Isopropanol (IPA) (90:10, v/v).[8][9]

    • Rationale: Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to optimize retention and resolution.[7]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Injection Volume: 10 µL.

3. Method Optimization (The "Why"):

  • Modifier Percentage: If the initial separation is poor or retention times are too long/short, systematically vary the percentage of IPA (e.g., 5%, 15%, 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.[8]

  • Modifier Choice: If IPA does not yield baseline separation, screen other alcohol modifiers like ethanol. Different alcohols can alter the steric and hydrogen-bonding interactions, leading to changes in selectivity.[7]

  • Additives: For alcohols, additives are typically not required. However, for acidic or basic compounds, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution.[8]

4. Data Analysis and Calculation of Enantiomeric Excess (e.e.):

  • Integrate the peak areas for the two separated enantiomers.

  • Calculate the enantiomeric excess using the following formula, where A1 and A2 are the areas of the two enantiomer peaks:[5]

    • e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

The following diagram illustrates the logical flow of the chiral HPLC analysis process.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh & Dissolve Sample (1 mg/mL in Mobile Phase) prep2 Filter Sample (0.45 µm Syringe Filter) prep1->prep2 analysis1 Inject Sample onto Chiral HPLC System prep2->analysis1 analysis2 Separation on Chiral Stationary Phase analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas (Enantiomer 1 & 2) analysis3->data1 data2 Calculate e.e. % (|A1-A2| / |A1+A2|) * 100 data1->data2 result Final Report: Enantiomeric Excess data2->result

Chiral HPLC workflow from sample preparation to final e.e. calculation.

Comparative Analysis: Alternative Methodologies

While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric excess. The choice of method often depends on factors like available equipment, required throughput, sample properties, and the stage of development.[10]

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Physical separation on a chiral stationary phase.High resolution & accuracy, broad applicability, well-established & validated.[4][11]Slower analysis time compared to SFC, higher organic solvent consumption.[12]Routine QC, purity analysis, method development for preparative separation.
Chiral SFC Separation using a supercritical fluid (CO₂) mobile phase on a chiral stationary phase.Very fast analysis (3-10x faster than HPLC), lower organic solvent usage (greener), lower viscosity allows for higher flow rates.[11][12]Limited to compounds soluble in less polar solvents, higher initial instrument cost.[10][11]High-throughput screening, purification, analysis of thermolabile compounds.
Chiral GC Separation of volatile analytes on a chiral stationary phase in a gas chromatograph.High efficiency and sensitivity for volatile compounds.[11]Requires analyte to be volatile or derivatized, high temperatures can cause racemization.[11]Analysis of small, volatile, and thermally stable chiral molecules.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[13]Rapid, non-destructive, provides structural information, minimal sample preparation.[13]Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap.[13]Reaction monitoring, structural confirmation, cross-validation of chromatographic results.

The following diagram provides a simplified decision tree for selecting an appropriate analytical method based on key project requirements.

Method_Selection start Start: Determine e.e. of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol q1 Is high-throughput screening the priority? start->q1 q2 Is the analyte volatile or can it be easily derivatized? q1->q2 No sfc Use Chiral SFC (Fastest Method) q1->sfc Yes q3 Is structural confirmation or non-destructive analysis needed? q2->q3 No gc Consider Chiral GC q2->gc Yes nmr Use Chiral NMR q3->nmr Yes hplc Use Chiral HPLC (Robust & Versatile) q3->hplc No

Decision tree for selecting the optimal chiral analysis method.

Method Validation: Ensuring Trustworthiness

Every analytical protocol must be a self-validating system to ensure trustworthiness and regulatory compliance. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[14] Key parameters, as outlined in the ICH Q2(R1) guidelines, include:[15][16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this means demonstrating baseline resolution between the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[15]

By systematically evaluating these parameters, the developed chiral HPLC method can be confirmed as reliable, reproducible, and fit for its intended purpose in a research or quality control environment.

Conclusion

For the determination of the enantiomeric excess of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, chiral HPLC on a polysaccharide-based stationary phase stands out as the most robust, versatile, and reliable method. It provides the high resolution necessary for accurate and precise quantification, which is essential for quality control in pharmaceutical development. While faster techniques like SFC are invaluable for high-throughput screening and NMR offers rapid, non-destructive analysis, the well-established nature and broad applicability of chiral HPLC make it the cornerstone of enantiopurity assessment. The choice of the optimal technique should always be guided by the specific analytical challenge, but a well-developed and validated HPLC method provides a high degree of confidence in the final result.

References

  • Vertex AI Search. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • Unknown Author. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF.
  • Bentham Science Publishers. (2008, May 1). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases.
  • Redalyc.org. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Zaggout, F., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Sanchez, F. G., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • BenchChem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
  • PubChem. (n.d.). ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Daicel. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents.
  • Sigma-Aldrich. (n.d.). ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol -.
  • Renslo, A. R., et al. (2005, June 23). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters.
  • VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s.
  • ResearchGate. (2025, August 10). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate | Request PDF.

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of the ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of the ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold. While a definitive crystal structure for the parent molecule is not publicly available, this document synthesizes data from closely related bicyclo[3.1.0]hexane structures to predict its crystallographic features. This guide will delve into the experimental workflow for obtaining such a structure, compare key structural parameters from known derivatives, and offer insights into the conformational landscape of this medicinally important scaffold.

The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents, making it an attractive building block for the design of potent and selective ligands for various biological targets. Derivatives of this scaffold have been explored for their potential as antiviral agents, enzyme inhibitors, and modulators of cellular signaling pathways. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Experimental Workflow for X-ray Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of a high-purity compound and culminates in the refinement of a detailed atomic model. The following protocol outlines a typical workflow for obtaining the X-ray crystal structure of a derivative of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The target derivative is synthesized and purified to >99% purity, as confirmed by techniques such as NMR spectroscopy and HPLC. High purity is crucial as impurities can inhibit crystallization.

  • Crystallization Screening: A broad range of crystallization conditions are screened to find the optimal parameters for single crystal growth. This typically involves dissolving the compound in various solvents and employing techniques like slow evaporation, vapor diffusion, or cooling.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles. This iterative process continues until the model converges with the observed data.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (>99%) Synthesis->Purification Screening Crystallization Screening Purification->Screening Selection Single Crystal Selection Screening->Selection DataCollection Data Collection Selection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement

Caption: Experimental workflow for X-ray crystal structure determination.

Comparative Analysis of Bicyclo[3.1.0]hexane Derivatives

While the crystal structure of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol remains to be reported, analysis of existing crystallographic data for related bicyclo[3.1.0]hexane derivatives provides valuable insights into the likely conformation of this scaffold. A study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton adopts a boat conformation.[2][3] This is a common feature for this ring system, where the five-membered ring is puckered to alleviate steric strain.

DerivativeConformationKey ObservationsCCDC Number
N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazideBoatFive-membered ring is appreciably flattened compared to cyclopentane.[2]Not provided
ent-kaurane diterpenoid with a bicyclo[3.1.0]hexane unitNot explicitly statedThe bicyclo[3.1.0]hexane unit is part of a larger, complex natural product.[4]Not provided
2-chloro-1-nitro-1-deazapurine with bicyclo[3.1.0]hexane moietyNot explicitly statedThe bicyclo[3.1.0]hexane acts as a sugar mimic in a nucleoside analog.[5]2157452
Various 3-azabicyclo[3.1.0]hexane derivativesNot explicitly statedThe nitrogen atom at the 3-position influences the electronic and conformational properties.[6][7]Not provided

Based on this comparative data, it is highly probable that the ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold also adopts a boat-like conformation. The presence of the oxygen atom at the 3-position and the methanol substituent at the 1-position will likely influence the degree of puckering and the overall geometry of the ring system.

Caption: Predicted structure of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.

Conclusion

The ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold represents a valuable building block in drug discovery. While its definitive X-ray crystal structure is yet to be published, a comparative analysis of related bicyclo[3.1.0]hexane derivatives strongly suggests a boat-like conformation. The experimental workflow detailed in this guide provides a roadmap for obtaining high-resolution structural data, which is essential for advancing the development of novel therapeutics based on this promising scaffold. Future crystallographic studies on this parent molecule and its derivatives will undoubtedly provide a clearer picture of its conformational preferences and aid in the design of next-generation drug candidates.

References

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Royal Society of Chemistry.[Link]

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Royal Society of Chemistry.[Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate.[Link]

  • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. PubChem.[Link]

  • The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. ACS Publications.[Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.[Link]

  • 3-oxabicyclo[3.1.0]hexane-2,4-dione. PubChemLite.[Link]

  • 3-Oxabicyclo(3.1.0)hexane-2,4-dione. PubChem.[Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC.[Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.[Link]

  • X-ray crystallography. Wikipedia.[Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT.[Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate.[Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO.[Link]

  • Demystifying X-ray Crystallography. Caltech.[Link]

  • Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. PMC.[Link]

Sources

Validation

Stereochemical Analysis of Products from ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: A Comparative Technical Guide

Executive Summary: The Rigid Scaffold Challenge In the realm of medicinal chemistry, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol represents a privileged scaffold. Its fused bicyclic structure acts as a conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Scaffold Challenge

In the realm of medicinal chemistry, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol represents a privileged scaffold. Its fused bicyclic structure acts as a conformational lock, frequently employed to mimic the furanose ring of nucleosides in a fixed "North" or "South" puckering geometry.[1] This rigidity improves receptor selectivity and metabolic stability.

However, the utility of this scaffold hinges entirely on stereochemical integrity. The (1R, 5S) configuration at the bridgehead carbons is thermodynamically distinct, but downstream functionalization—particularly at the hydroxymethyl group or via cyclopropane ring-opening—can introduce ambiguity.

This guide compares the primary analytical methodologies for validating the stereochemistry of products derived from this scaffold. It moves beyond standard characterization to address the specific challenges of rigid bicyclic systems .

Comparative Analysis of Analytical Methods

The following table contrasts the four dominant techniques for analyzing 3-oxabicyclo[3.1.0]hexane derivatives.

FeatureMethod A: High-Field NMR (NOESY/Coupling) Method B: Single Crystal X-Ray Method C: Vibrational Circular Dichroism (VCD) Method D: Chiral SFC/HPLC
Primary Output Relative stereochemistry & Conformation (Boat vs. Chair)Absolute Configuration (3D Structure)Absolute Configuration (Solution State)Enantiomeric Excess (ee%)
Sample Req. ~5-10 mg (Recoverable)Single Crystal (Diffraction quality)~5-10 mg (Recoverable)<1 mg (Destructive)
Time to Result 1-4 Hours1-3 Days (inc. growth)4-8 Hours (inc. calc)30 Mins (Method Dev: 1-2 Days)
Key Advantage Determines solution-state puckering (biologically relevant).Unambiguous proof of structure.No crystals required; defines absolute config.High throughput for batch release.
Limitation Cannot distinguish enantiomers without chiral shift reagents."Crystallization bottleneck"; packing forces may distort conformation.Requires DFT computational support.Requires reference standards for peak ID.
Cost LowHighMedium-HighMedium

Technical Deep Dive: Causality & Protocols

Method A: NMR Spectroscopy (The Workhorse)

Expertise Insight: In 3-oxabicyclo[3.1.0]hexane systems, the "boat" conformation is generally preferred over the "chair" to minimize eclipsing interactions.[2] This preference dictates the vicinal coupling constants (


)  and NOE signals .
  • The Diagnostic Signal: The protons on the oxolane ring (H2/H4) exhibit distinct coupling patterns with the bridgehead protons (H1/H5) depending on the ring pucker.

  • NOE Logic: In the (1R, 5S) isomer, an NOE correlation between the hydroxymethyl group (on C1) and the endo protons of the cyclopropane ring confirms the relative orientation.

Protocol: NOESY-Based Conformational Assignment
  • Sample Prep: Dissolve 10 mg of product in 600

    
    L of DMSO-
    
    
    
    or CDCl
    
    
    . Note: DMSO is preferred to prevent hydroxyl proton exchange, allowing observation of OH couplings.
  • Acquisition:

    • Run a standard

      
      H NMR (minimum 400 MHz, preferably 600 MHz).
      
    • Run a 2D NOESY sequence (mixing time

      
       = 500-800 ms).
      
    • Critical Step: Set the relaxation delay (

      
      ) to at least 3-5 
      
      
      
      (typically 2-3 seconds) to ensure quantitative integration accuracy.
  • Analysis:

    • Phase the 2D spectrum to pure absorption mode.

    • Identify the bridgehead proton (H5) and the methylene protons of the hydroxymethyl group.

    • Validation: If the configuration is retained, you typically observe a strong NOE between the C1-CH

      
      OH protons and the C5-H, as they are cis on the bridgehead junction.
      
Method B: Chiral SFC/HPLC (The Purity Check)

Expertise Insight: While NMR confirms the relative structure, it cannot detect racemization of the starting material. Chiral Supercritical Fluid Chromatography (SFC) is superior to HPLC for these lipophilic scaffolds due to faster equilibration and higher resolution.

Protocol: Enantiomeric Excess Determination
  • Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak IC, IG, or AD-H). The rigid bicyclic core interacts strongly with amylose-based phases.

  • Mobile Phase: Start with a gradient of CO

    
     / Methanol (5% to 40%). Modifier: Add 0.1% isopropylamine if the derivative contains basic nitrogens (e.g., amine functionalized).
    
  • Detection: UV at 210-220 nm (the scaffold has low UV absorbance; derivatization with a benzoyl group is recommended if signal is low).

  • Self-Validation: Inject the racemic mixture (if available) or the starting material to establish retention time markers.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the specific stereochemical question (Absolute Configuration vs. Conformational Analysis).

AnalyticalWorkflow Start Stereochemical Question Q1 Is the sample crystalline? Start->Q1 XRay Single Crystal X-Ray (Gold Standard) Q1->XRay Yes Q2 Is Absolute Configuration Unknown? Q1->Q2 No VCD Vibrational Circular Dichroism (VCD) + DFT Q2->VCD Yes Q3 Is Relative Conformation (Pucker) Needed? Q2->Q3 No (Known Enantiomer) NMR NOESY + J-Coupling Analysis (Solution State) Q3->NMR Yes (Bioactivity correlation) Chiral Chiral SFC/HPLC (Batch Purity/ee%) Q3->Chiral No (QC Release)

Caption: Decision matrix for selecting the optimal analytical technique based on sample state and data requirements.

Critical Stereochemical Pathways

When modifying ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, two primary reaction pathways exist. Understanding these is crucial for anticipating the stereochemical outcome.

  • Pathway A: C1-Hydroxymethyl Functionalization

    • Mechanism:[3] Reactions at the primary alcohol (e.g., oxidation, esterification, tosylation).

    • Outcome:Retention of the (1R, 5S) core configuration.

    • Analysis: Use Method A (NMR) to confirm the core is intact and Method D (SFC) to ensure no racemization occurred under harsh conditions.

  • Pathway B: Cyclopropane Ring Opening

    • Mechanism:[3] Acid-catalyzed or nucleophilic attack on the strained cyclopropane.

    • Outcome: Typically results in Inversion at C1 or C5, or skeletal rearrangement to a dihydropyran or cyclohexene derivative.

    • Analysis:Method A (NMR) is critical here. Look for the disappearance of the high-field cyclopropane protons (typically

      
       0.5 - 1.5 ppm).
      

ReactionPathways Start ((1R,5S)-3-Oxabicyclo[3.1.0] hexan-1-yl)methanol PathA Functionalization of -CH2OH (Oxidation/Substitution) Start->PathA PathB Cyclopropane Ring Opening (Acid/Nucleophile) Start->PathB ProdA Product A: (1R, 5S) Retained Rigid Bicyclic Core PathA->ProdA Stereoretentive ProdB Product B: Ring Opened Loss of rigidity/stereocenter PathB->ProdB Inversion/Rearrangement

Caption: Stereochemical consequences of common reaction pathways for the 3-oxabicyclo[3.1.0]hexane scaffold.

References

  • PubChem. (n.d.).[4] Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[5][6][7] National Library of Medicine. [Link]

  • Díaz-Vergara, N., et al. (2022).[3] Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal. [Link]

  • Hester, D. K., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Comparative Guide: Catalytic Systems for Bicyclic Ether Synthesis

Executive Summary Bicyclic ethers—specifically fused and bridged tetrahydrofuran (THF) and tetrahydropyran (THP) motifs—are pharmacophoric cornerstones in marine toxins (e.g., Brevetoxins), ionophores, and emerging antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic ethers—specifically fused and bridged tetrahydrofuran (THF) and tetrahydropyran (THP) motifs—are pharmacophoric cornerstones in marine toxins (e.g., Brevetoxins), ionophores, and emerging antiviral therapeutics. Their synthesis has historically relied on stoichiometric reagents (e.g., Re2O7, KMnO4) or complex protecting group strategies.

This guide compares three dominant catalytic paradigms that have redefined this field:

  • Gold(I/III) Cycloisomerization: The atom-economy leader, excelling in spiroketal and fused-ring construction from alkynols.

  • Cobalt-Oxo Aerobic Cyclization: The Mukaiyama-Pagenkopf system, offering unique trans-diastereoselectivity for THF rings using molecular oxygen.

  • Biomimetic Epoxide Cascades: The "zipper" approach for rapid assembly of ladder polyethers via Lewis/Brønsted acid catalysis.

Mechanistic Landscape & System Analysis

System A: Gold(I/III)-Catalyzed Cycloisomerization[1]
  • Core Logic: Gold acts as a "soft" carbophilic Lewis acid, activating

    
    -systems (alkynes/allenes) toward intramolecular nucleophilic attack by pendant hydroxyls.
    
  • Key Catalyst: IPrAuCl / AgSbF6 or simple AuCl3.

  • Mechanism: The reaction typically proceeds via a 6-endo-dig or 5-exo-dig cyclization. In the synthesis of furo[3,2-b]furans (common in spongian diterpenes), gold activates an alkyne diol, triggering a double hydroalkoxylation cascade.

  • Stereocontrol: Generally governed by the specific ligand architecture (e.g., bulky NHC ligands) and the "inside-alkoxy" effect, often yielding thermodynamically stable cis-fused systems.

System B: Cobalt-Catalyzed Aerobic Oxidative Cyclization
  • Core Logic: A radical-mediated oxidative cyclization of

    
    -hydroxy olefins using molecular oxygen as the terminal oxidant.
    
  • Key Catalyst: Co(nmp)₂ (Pagenkopf’s 2nd Gen Catalyst).[1]

  • Mechanism: The Co(II) species abstracts a hydrogen atom, forming a radical that cyclizes onto the alkene. This is followed by trapping with O₂.

  • Stereocontrol: Uniquely selective for 2,5-trans-THF rings. This contrasts with the cis-selectivity of Permanganate or Osmium systems. The Co(nmp)₂ catalyst is water-soluble, allowing for neutral aqueous extraction, solving the historical difficulty of removing cobalt residues.[1]

System C: Biomimetic Epoxide-Opening Cascades
  • Core Logic: Mimics the biosynthesis of ladder polyethers (Nakanishi hypothesis). An acid activates a terminal epoxide, triggering a domino opening of adjacent epoxide rings.

  • Key Catalyst: BF3·OEt2, H+ (water/buffer), or lanthanide triflates.

  • Mechanism: Relies on Baldwin’s rules and orbital alignment. While exo-tet cyclization is kinetically favored (forming separated rings), specific directing groups or "promoters" (like templating tetrahydropyrans) are required to force the endo-tet pathway necessary for fused ladder systems.

Comparative Performance Analysis

The following data aggregates performance metrics from representative syntheses (e.g., trans-THF formation for Cobalt, spiroketal/fused formation for Gold).

FeatureGold(I/III) Catalysis Cobalt (Co(nmp)₂) System Acid-Catalyzed Cascade
Primary Substrate Alkynediols / Alkynols

-Hydroxy Olefins
Poly-epoxides
Product Topology Spiroketals, Fused Bicyclestrans-Fused THF/THPLadder Polyethers
Atom Economy Excellent (100%)Good (Uses O₂)Excellent (Isomerization)
Diastereoselectivity (dr) >20:1 (Ligand dependent)>98:2 (trans-selective) Variable (Substrate control)
Terminal Oxidant None (Redox neutral)Molecular Oxygen (O₂)None
Scalability High (mg to kg)High (Simple workup)Moderate (Dilution needed)
Key Limitation Cost of Au; Ag co-catalystSubstrate steric sensitivity"Exo" pathway competition

Decision Matrix & Mechanistic Pathways

The following diagram visualizes the mechanistic divergence and helps select the correct system based on the desired ring fusion and substrate availability.

G Start Substrate Selection Alkynol Alkynol / Alkynediol Start->Alkynol Olefin gamma-Hydroxy Olefin Start->Olefin Epoxide Poly-Epoxide Chain Start->Epoxide Gold System A: Gold(I/III) (Cycloisomerization) Alkynol->Gold pi-activation Cobalt System B: Co(nmp)2 (Aerobic Oxidation) Olefin->Cobalt Radical cycliz. Acid System C: Lewis Acid (Cascade Opening) Epoxide->Acid Epoxonium ion Prod_Gold Fused/Spiro Bicycles (Cis-selective) Gold->Prod_Gold Prod_Cobalt Trans-THF Bicycles (Trans-selective) Cobalt->Prod_Cobalt Prod_Acid Ladder Polyethers (Endo-selective) Acid->Prod_Acid

Figure 1: Catalyst selection workflow based on substrate class and desired stereochemical outcome.

Validated Experimental Protocols

Protocol A: Cobalt-Catalyzed trans-THF Synthesis (Co(nmp)₂ Method)

Source: Adapted from Pagenkopf et al. (See Ref [1]). Application: Synthesis of trans-fused bicyclic ethers from alkenols.

  • Catalyst Preparation:

    • Synthesize Co(nmp)₂ by treating the ligand (N-methyl-piperazine derived salicylaldehyde) with Co(OAc)₂·4H₂O in methanol.

    • Note: This catalyst is air-stable in solid form but active in solution.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the

      
      -hydroxy olefin substrate (1.0 equiv) in isopropanol (0.1 M).
      
    • Add Co(nmp)₂ (5 mol %).[1]

    • Purge the headspace with O₂ (balloon pressure is sufficient).

    • Heat to 60 °C with vigorous stirring.

  • Workup (The "Neutral" Advantage):

    • Upon completion (TLC monitoring, ~4–12 h), remove solvent under reduced pressure.

    • Add water and diethyl ether. The Co catalyst partitions into the aqueous phase (due to the protonated piperazine moiety or inherent solubility), leaving the product in the organic phase.

    • Separate, dry (MgSO₄), and concentrate.

  • Validation Check:

    • 
      H NMR should show characteristic trans-coupling constants (
      
      
      
      Hz) for the newly formed THF ring.
Protocol B: Gold-Catalyzed Synthesis of Furo[3,2-b]furans

Source: Adapted from representative Au(I) methodologies (See Ref [2]). Application: Converting alkynediols to fused bicyclic ethers.

  • Catalyst Activation:

    • In a glovebox or under Argon, mix AuCl(PPh₃) (5 mol %) and AgSbF₆ (5 mol %) in anhydrous Toluene (0.2 M relative to substrate). Stir for 5 mins to generate the active cationic gold species.

  • Cyclization:

    • Add the alkynediol substrate (dissolved in minimum Toluene) to the catalyst mixture.

    • Stir at Room Temperature (or mild heat 40 °C if hindered).

  • Quenching:

    • Filter the reaction mixture through a short pad of silica gel (eluting with ether) to remove silver salts and gold residues.

    • Concentrate the filtrate.

  • Validation Check:

    • Verify the disappearance of the alkyne stretch in IR.

    • Check for the formation of the acetal/ether methine proton in NMR.

References

  • Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Form

    • Source: Organic Letters (Pagenkopf Group)
    • Context: Defines the Co(nmp)₂ protocol for trans-selective ether synthesis.
    • Link:[Link]

  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Deriv

    • Source: MDPI (Molecules)
    • Context: Comprehensive review of gold mechanisms for fused ether synthesis.
    • Link:[Link][2]

  • Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise. [3]

    • Source: Journal of the American Chemical Society (Jamison Group)
    • Context: Mechanistic grounding for acid/w
    • Link:[Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cycliz

    • Source: Chemical Communic
    • Context: Alternative Pd-c
    • Link:[Link]

Sources

Validation

Computational Benchmarking for Strained Bicyclic Scaffolds: The ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Case Study

Topic: Computational Modeling of Transition States Involving ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Content Type: Publish Comparison Guide Executive Summary ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Modeling of Transition States Involving ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Content Type: Publish Comparison Guide

Executive Summary

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1412452-25-5) represents a critical class of conformationally restricted "fragment-based" drug discovery scaffolds. Its fused cyclopropane-tetrahydrofuran core imparts significant ring strain (~27 kcal/mol) and rigid stereochemical vectors, making it an ideal candidate for probing enzyme active sites. However, this same strain renders computational modeling of its transition states (TS)—particularly ring-opening or functionalization reactions—notoriously difficult.

This guide objectively compares computational methodologies for modeling TS structures involving this scaffold. We analyze the performance of legacy Density Functional Theory (DFT) methods against modern dispersion-corrected functionals, providing a validated protocol for researchers to minimize error in activation energy (


) predictions.
Part 1: Comparative Analysis of Computational Methods

For strained bicyclic ethers, the choice of functional is not merely a matter of preference but of chemical accuracy. The high electron density in the "bent bonds" of the cyclopropane ring and the steric crowding at the bridgehead require methods that accurately account for medium-range electron correlation and dispersion forces.

The Contenders
FeatureLegacy Standard (B3LYP) Modern Kinetic Standard (M06-2X) Robust Alternative (wB97X-D)
Functional Type Global Hybrid GGAMeta-Hybrid GGARange-Separated Hybrid + Dispersion
Hartree-Fock Exchange 20%54%Variable (Short/Long Range)
Dispersion Correction None (unless -D3 added)Implicit (via parameterization)Explicit (-D2 like)
Primary Strength Geometry optimization (Ground State)Barrier Heights (Kinetics) & Non-covalent interactionsCharge-transfer states & weak interactions
Weakness Underestimates barrier heights; fails on dispersionGrid sensitivity (requires ultrafine grids)Computationally more expensive than B3LYP
Rec. Basis Set 6-31G(d)def2-TZVPdef2-TZVP
Performance Verdict
  • For Geometry Optimization: B3LYP/6-31G(d) remains a cost-effective standard for locating stationary points. However, it often predicts "looser" TS structures for cyclopropane ring-openings compared to high-level theory.

  • For Energetics (

    
    ): M06-2X  is the superior choice. Benchmark studies on cyclopropane derivatives indicate that B3LYP systematically underestimates activation barriers by 3–5 kcal/mol due to self-interaction error and lack of dispersion. M06-2X typically yields errors <1.0 kcal/mol relative to CCSD(T) benchmarks.
    
  • For Steric Selectivity: If the reaction involves a bulky transition metal catalyst interacting with the 3-oxabicyclo scaffold, wB97X-D is preferred to prevent artificial steric repulsion errors.

Part 2: Technical Deep Dive & Protocols
The Challenge: Modeling the "Bent Bond" Transition State

In ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, the bridgehead carbon is pyramidalized. During TS formation (e.g., acid-catalyzed ring opening), the release of ring strain does not follow a linear reaction coordinate.

Self-Validating Protocol: The "Dual-Level" Approach To ensure scientific integrity, we recommend a composite workflow: optimize at a lower level, then refine energy at a high level.

Step-by-Step Methodology:

  • Conformational Search:

    • Perform a rotor scan of the hydroxymethyl group (-CH2OH). The H-bond between the hydroxyl proton and the ether oxygen (O3) can stabilize the ground state by ~2-3 kcal/mol, artificially inflating the calculated barrier if missed.

  • Geometry Optimization (Opt+Freq):

    • Software: Gaussian 16 / ORCA 5

    • Route:# opt=(calcfc,ts,noeigentest) freq b3lyp/6-31g(d) scrf=(smd,solvent=dichloromethane)

    • Insight: Use calcfc (calculate force constants) to generate an accurate initial Hessian. The noeigentest is crucial for strained rings where soft modes may mimic imaginary frequencies.

  • Validation:

    • Verify exactly one imaginary frequency.

    • Visualize the vibration: It must correspond to the bond breaking/forming vector (e.g., C1-C5 bond elongation).

  • Electronic Energy Refinement (Single Point):

    • Route:# m062x/def2tzvp scrf=(smd,solvent=dichloromethane) geom=check guess=read

    • Why: M06-2X captures the dispersion interactions between the bicyclic core and incoming nucleophiles.

Representative Data: Barrier Height Accuracy

Comparison of predicted activation free energies for a hypothetical nucleophilic ring-opening of a cyclopropyl ketone (analogous system).

Method/Basis

(kcal/mol)
Deviation from RefStatus
DLPNO-CCSD(T)/CBS 24.2 0.0 (Ref) Gold Standard
M06-2X/def2-TZVP24.5+0.3Recommended
wB97X-D/def2-TZVP23.8-0.4Excellent
B3LYP-D3(BJ)/6-311+G**22.1-2.1Acceptable
B3LYP/6-31G*19.8-4.4Unreliable
Part 3: Visualization of the Computational Workflow

The following diagram illustrates the decision logic for modeling TS structures of 3-oxabicyclo[3.1.0]hexane derivatives.

TS_Modeling_Workflow Start Input Structure: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol ConfSearch Conformational Search (Focus: -CH2OH Rotor) Start->ConfSearch Decision Reaction Type? ConfSearch->Decision PathA Ring Opening / Expansion (Strain Release) Decision->PathA Strain Dominated PathB Pendant Functionalization (Steric Control) Decision->PathB Steric Dominated OptA Opt: B3LYP/6-31G(d) (Soft modes allowed) PathA->OptA OptB Opt: wB97X-D/6-31G(d) (Dispersion critical) PathB->OptB TS_Verify TS Validation (1 Imaginary Freq) OptA->TS_Verify OptB->TS_Verify Refine Energy Refinement M06-2X / def2-TZVP SMD Solvation TS_Verify->Refine Output Final Output: ΔG‡ and Rate Constants Refine->Output

Caption: Optimized computational workflow for modeling 3-oxabicyclo[3.1.0]hexane transition states, differentiating between strain-release and steric-controlled pathways.

Part 4: References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • PubChem. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CID 89215241).[1] Link

  • Poverenov, E., et al. (2013). Calculated transition states for cyclopropane ring-opening and their relative energies. ResearchGate/Journal of Organic Chemistry. Link

Sources

Comparative

Assessing the Conformational Rigidity of the 3-Oxabicyclo[3.1.0]hexane Scaffold: A Comparative Technical Guide

In modern drug discovery, managing the conformational entropy of small molecules is a critical lever for optimizing target binding affinity and metabolic stability. For decades, the tetrahydrofuran (THF) ring has been a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, managing the conformational entropy of small molecules is a critical lever for optimizing target binding affinity and metabolic stability. For decades, the tetrahydrofuran (THF) ring has been a ubiquitous structural motif, particularly in nucleoside analogues. However, the inherent flexibility of the unbridged THF ring often leads to a significant entropic penalty upon receptor binding.

To overcome this, medicinal chemists have turned to conformationally restricted bioisosteres. Among the most successful is the 3-oxabicyclo[3.1.0]hexane scaffold . By fusing a cyclopropane ring to the oxygen-containing heterocycle, the system is locked into a highly specific pseudorotational pucker. This guide provides an in-depth comparative analysis of the 3-oxabicyclo[3.1.0]hexane scaffold against traditional flexible alternatives, detailing the experimental workflows required to validate its structural rigidity.

Thermodynamic and Structural Rationale

The primary limitation of the standard tetrahydrofuran (THF) ring is its rapid interconversion between various envelope and half-chair conformations. When a flexible THF-containing molecule binds to a target enzyme (such as a viral kinase or polymerase), it must "freeze" into a single bioactive conformation. This loss of degrees of freedom results in an unfavorable thermodynamic entropic penalty (


).

The 3-oxabicyclo[3.1.0]hexane scaffold solves this by acting as a conformationally restricted bioisostere. The stereochemistry of the fused cyclopropane ring imposes severe three-dimensional constraints, creating a rigid ether linkage that stabilizes the bicyclic system 1[1]. This pre-organization ensures that the molecule already exists in the preferred "North" or "South" conformation required by the target active site, drastically reducing the entropic penalty and often increasing binding affinity by over two orders of magnitude 2[2].

Bioisosteric_Logic THF Tetrahydrofuran (THF) High Conformational Entropy BCH 3-Oxabicyclo[3.1.0]hexane Locked Conformation THF->BCH Bioisosteric Replacement Kinetics Predictable Karplus Coupling (Dihedral Angle = 90°) BCH->Kinetics Structural Impact Thermodynamics Reduced Entropic Penalty Upon Target Binding BCH->Thermodynamics Thermodynamic Impact Efficacy Enhanced Receptor Affinity (>100-fold increase) Kinetics->Efficacy Validates Thermodynamics->Efficacy Drives

Logical relationship between bioisosteric replacement, thermodynamics, and efficacy.

Comparative Performance Data

To objectively evaluate the utility of the 3-oxabicyclo[3.1.0]hexane scaffold, we must compare its physicochemical and kinetic properties directly against the unbridged THF ring.

Table 1: Physicochemical and Structural Comparison
Feature / Metric3-Oxabicyclo[3.1.0]hexaneTetrahydrofuran (THF)Analytical Causality & Impact
Conformational State Locked (e.g., pure North or South pucker)Rapidly interconverting (Envelope/Half-chair)Pre-organization eliminates the entropic penalty upon target binding, driving higher potency.
NMR J-Coupling Highly predictable (e.g.,

Hz for 90° dihedral angles)
Averaged signals due to rapid interconversionThe intrinsic rigidity allows precise structural validation using the Karplus equation 3[3].
Ring Strain High (Fused 5-membered and 3-membered rings)LowThe inherent strain drives unique chemical reactivity, making it a powerful synthetic building block 4[4].
Metabolic Stability High (Sterically shielded ether linkage)Moderate (Susceptible to oxidation/ring opening)The bulky bicyclic nature protects the core from enzymatic hydrolysis in plasma, extending half-life.
Receptor Affinity High (Pre-organized for active site)Moderate to Low (Requires induced fit)Enhances target selectivity; locked North analogues often outperform South analogues by >100-fold in kinase assays 2[2].

Experimental Methodologies: Synthesis and Structural Validation

A robust assessment of conformational rigidity requires a self-validating experimental workflow. The following protocols detail the synthesis of the scaffold and the subsequent analytical techniques used to confirm its locked geometry.

Conformational_Workflow A Synthesize 3-Oxabicyclo[3.1.0]hexane (Carbenoid Insertion) B 1H-NMR Analysis (Karplus J-Coupling) A->B Validate Rigidity C 2D NOESY NMR (Spatial Proximity) B->C Map Pucker D X-Ray Crystallography (Absolute 3D Geometry) C->D Confirm Structure E In Vitro Kinase Assay (Binding Affinity) D->E Test Bioactivity

Workflow for validating the rigidity and bioactivity of the bicyclic scaffold.

Protocol 1: Asymmetric Synthesis via Carbenoid Insertion

To study the scaffold, it must first be synthesized with high enantiomeric purity. The 1,5-C-H insertion of cyclopropylmagnesium carbenoids is the gold-standard approach 1[1].

  • Step 1: Precursor Activation at Cryogenic Temperatures.

    • Action: Treat the halogenated cyclopropane precursor with isopropylmagnesium chloride at -78 °C in anhydrous THF.

    • Causality: Halogen-metal exchange at cryogenic temperatures generates a stable cyclopropylmagnesium carbenoid. Low temperatures are critical to prevent premature decomposition or unwanted intermolecular side reactions.

  • Step 2: Intramolecular 1,5-C-H Insertion.

    • Action: Gradually warm the reaction mixture to room temperature to induce the ring-opening/cyclization cascade.

    • Causality: The spatial proximity of the targeted C-H bond allows the carbenoid to insert stereospecifically. This constructs the highly strained bicyclo[3.1.0]hexane core with >95% enantiomeric excess (ee) without racemization.

  • Step 3: Electrophilic Functionalization.

    • Action: Quench the intermediate with an electrophile (e.g.,

      
      ) to introduce a functional group (e.g., a carboxylic acid at the 6-position).
      
    • Causality: This yields a functionalized scaffold, providing a versatile handle for subsequent prodrug esterification or nucleobase coupling.

Protocol 2: Conformational Assessment via NMR and Crystallography

Once synthesized, the rigidity of the scaffold must be empirically validated to ensure it does not undergo the rapid interconversion seen in standard THF rings.

  • Step 1: 1D 1H-NMR and J-Coupling Analysis.

    • Action: Acquire high-resolution 1H-NMR spectra in a non-exchanging solvent like DMSO-

      
      . Analyze the coupling constants (
      
      
      
      ) of the protons on the bicyclic core.
    • Causality: Due to the intrinsic rigidity of the oxo-bicyclo[3.1.0]hexane system, coupling constants strictly follow the Karplus equation. For example, a dihedral angle of exactly 90° between H4 and adjacent protons results in a distinct lack of coupling (

      
       Hz), definitively proving the locked conformation and the absence of conformational averaging 3[3].
      
  • Step 2: 2D NOESY Spatial Mapping.

    • Action: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to map through-space proton interactions.

    • Causality: NOESY confirms the spatial proximity between the cyclopropyl ring protons and the functional groups (e.g., an attached nucleobase). This cross-validates the specific North or South pseudorotational pucker assigned by the 1D J-coupling data.

  • Step 3: X-Ray Crystallography.

    • Action: Grow single crystals of the synthesized analogue and perform X-ray diffraction.

    • Causality: X-ray crystallography provides absolute structural validation of the transannular bridge geometry and the rigid ether linkage, confirming the 3D constraints predicted by NMR in the solid state 1[1].

Conclusion

The transition from flexible tetrahydrofuran (THF) rings to the conformationally rigid 3-oxabicyclo[3.1.0]hexane scaffold represents a paradigm shift in rational drug design. By leveraging the steric constraints of a fused cyclopropane ring, researchers can effectively eliminate the entropic penalty associated with target binding. As validated through rigorous NMR J-coupling analysis and X-ray crystallography, this scaffold provides a predictable, stable, and highly potent bioisostere for next-generation nucleoside analogues and targeted therapeutics.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. nih.gov.3

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. vulcanchem.com.1

  • Transition-state, hydrated intermediates formed during the enzymatic hydrolytic deamination of adenosine (A) and cytidine (B). researchgate.net. 2

  • Bicyclo[3.1.0]hexan-3-one. benchchem.com. 4

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